CaMKII-IN-1
Description
Properties
IUPAC Name |
N-[6-benzyl-2-(2-phenylethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]-3-chloro-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30ClN5O2S/c1-21-25(30)13-8-14-27(21)38(36,37)34-28-24-20-35(19-23-11-6-3-7-12-23)18-16-26(24)32-29(33-28)31-17-15-22-9-4-2-5-10-22/h2-14H,15-20H2,1H3,(H2,31,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUUETDTMQTHML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=NC(=NC3=C2CN(CC3)CC4=CC=CC=C4)NCCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of CaMKII-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of CaMKII-IN-1, a potent and selective inhibitor of Calcium/calmodulin-dependent protein kinase II (CaMKII). This document details the scientific background, chemical synthesis, and key experimental data related to this compound, offering a valuable resource for researchers in the fields of kinase biology, signal transduction, and drug discovery. The guide includes detailed experimental protocols for relevant assays and visual representations of the CaMKII signaling pathway to facilitate a deeper understanding of the inhibitor's mechanism of action and its utility as a research tool.
Introduction to CaMKII
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a serine/threonine protein kinase that plays a pivotal role in a multitude of cellular processes.[1] As a key mediator of calcium signaling, CaMKII is involved in synaptic plasticity, learning and memory, cardiac function, and gene expression. Its dysregulation has been implicated in various pathological conditions, including neurological disorders, cardiac arrhythmias, and cancer, making it an attractive target for therapeutic intervention.
CaMKII exists as a multimeric holoenzyme, typically composed of 12 subunits, which can be of four different isoforms (α, β, γ, and δ). The activation of CaMKII is a complex process initiated by the binding of calcium-calmodulin (Ca2+/CaM), which leads to a conformational change and subsequent autophosphorylation, resulting in sustained, calcium-independent activity. This unique property allows CaMKII to act as a molecular switch, translating transient calcium signals into long-lasting cellular responses.
Discovery of this compound
This compound (CAS: 1208123-85-6) was identified as a potent and highly selective inhibitor of CaMKII. It belongs to the chemical class of pyrimidinyl sulfonamides. The discovery of this class of inhibitors was a significant step forward in the development of research tools to probe the multifaceted roles of CaMKII.
Synthesis of this compound
General Synthetic Scheme for Pyrimidinyl Sulfonamide Analogs:
A common approach involves the coupling of a substituted pyrimidine core with a suitable sulfonamide moiety. The synthesis often begins with a commercially available pyrimidine derivative, which is then functionalized through a series of reactions, such as nucleophilic substitution and cross-coupling reactions, to introduce the desired side chains. The final step usually involves the formation of the sulfonamide bond by reacting a sulfonyl chloride with an amino-pyrimidine intermediate.
Disclaimer: The following is a generalized protocol for the synthesis of similar compounds and may not represent the exact synthesis of this compound.
Experimental Protocol (General):
-
Synthesis of the Amino-Pyrimidine Intermediate: A di-substituted pyrimidine is reacted with an appropriate amine under conditions that facilitate nucleophilic aromatic substitution. This reaction is often carried out in a suitable solvent, such as dimethylformamide (DMF), and may require microwave irradiation to drive the reaction to completion.
-
Sulfonamide Bond Formation: The resulting amino-pyrimidine intermediate is then reacted with a specific arylsulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to yield the final pyrimidinyl sulfonamide product.
-
Purification: The crude product is purified using standard techniques, such as column chromatography on silica gel, followed by recrystallization or precipitation to obtain the pure inhibitor.
Characterization of the final product would typically involve techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm its structure and purity.
Biological Activity and Characterization
This compound has been characterized as a potent and selective inhibitor of CaMKII. The key quantitative data for this inhibitor are summarized in the table below.
| Parameter | Value | Reference |
| IC50 (CaMKII) | 63 nM | [2][3][4] |
| Selectivity | ||
| > CaMKIV | >60 µM | [2][3] |
| > MLCK | 36 µM | [2][3] |
| > p38α | 11 µM | [2][3] |
| > Akt1 | 30 µM | [2][3] |
| > PKC | 21 µM | [2][3] |
Table 1: Quantitative Data for this compound
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound was determined using an in vitro kinase assay. While the specific protocol used for the initial characterization of this compound is not publicly detailed, a general protocol for a non-radioactive, HPLC-MS-based CaMKII activity assay is provided below. This method allows for the precise determination of IC50 values for CaMKII inhibitors.
Experimental Protocol: Non-Radioactive In Vitro CaMKII Kinase Assay
-
Reagents:
-
Recombinant human CaMKII enzyme
-
CaMKII-specific peptide substrate (e.g., Autocamtide-2, AC-2)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35)
-
Ca2+/Calmodulin solution
-
This compound (dissolved in DMSO)
-
Quenching solution (e.g., formic acid)
-
-
Procedure: a. Prepare a reaction mixture containing the assay buffer, Ca2+/Calmodulin, and the peptide substrate. b. Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture. c. Initiate the kinase reaction by adding the CaMKII enzyme. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time. e. Start the phosphorylation reaction by adding ATP. f. Stop the reaction by adding the quenching solution. g. Analyze the reaction mixture using HPLC-MS to separate and quantify the unphosphorylated (AC-2) and phosphorylated (PAC-2) peptide substrate.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
This compound acts as a reversible and CaM non-competitive inhibitor of CaMKII.[2][3] This means that it does not compete with calmodulin for binding to the kinase. Its mechanism of action likely involves binding to a site on the kinase domain that is distinct from the calmodulin-binding region, thereby preventing the phosphorylation of downstream substrates.
The inhibition of CaMKII by this compound can have significant effects on various downstream signaling pathways.
CaMKII Signaling Pathway
The following diagram illustrates a simplified CaMKII signaling cascade.
Figure 1: A simplified diagram of the CaMKII signaling pathway.
Experimental Workflow for Studying this compound Effects
The following diagram outlines a typical experimental workflow to investigate the effects of this compound on a cellular process.
Figure 2: A typical experimental workflow to study the effects of this compound.
Applications in Research
This compound serves as a valuable pharmacological tool for elucidating the specific roles of CaMKII in various biological contexts. Its high potency and selectivity make it superior to less specific inhibitors for dissecting CaMKII-dependent signaling events. Researchers can utilize this compound to:
-
Investigate the role of CaMKII in learning and memory formation.
-
Explore the involvement of CaMKII in cardiac hypertrophy and arrhythmia.
-
Dissect the contribution of CaMKII to cancer cell proliferation and migration.
-
Validate CaMKII as a therapeutic target in preclinical models of disease.
Conclusion
This compound is a potent and selective inhibitor of CaMKII that has emerged as a critical tool for researchers studying calcium signaling. This technical guide provides a consolidated resource on its discovery, synthesis, and biological characterization. The detailed information on its properties and the provided experimental frameworks will aid scientists and drug development professionals in effectively utilizing this compound to advance our understanding of CaMKII biology and its role in health and disease. Further research to fully elucidate its in vivo efficacy and safety profile will be crucial for its potential translation into a therapeutic agent.
References
- 1. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CaMKII Inhibitor XII [sigmaaldrich.com]
- 3. CaMKII Inhibitor XII | Sigma-Aldrich [sigmaaldrich.com]
- 4. CaMKII Inhibitor XII | Sigma-Aldrich [sigmaaldrich.com]
The Core Mechanism of CaMKII-IN-1: A Technical Guide to its Inhibition of CaMKII
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of CaMKII-IN-1, a potent and selective inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). This document outlines the intricate activation process of CaMKII, details the inhibitory action of this compound, presents key quantitative data, describes relevant experimental protocols, and provides visual representations of the critical pathways and workflows involved.
The CaMKII Signaling Hub: A Primer on Activation
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) is a serine/threonine protein kinase that functions as a critical mediator of calcium signaling in cells. It plays a pivotal role in numerous physiological processes, including synaptic plasticity, learning and memory, and cardiac function.[1][2] Its unique dodecameric or tetradecameric holoenzyme structure allows for complex regulation and sustained activity.[3]
The activation of CaMKII is a multi-step process initiated by an increase in intracellular calcium concentrations:
-
Calcium-Calmodulin Binding: Four calcium ions (Ca²⁺) bind to the ubiquitous calcium-sensing protein, Calmodulin (CaM). This binding induces a conformational change in CaM, enabling it to interact with other proteins.
-
CaM-CaMKII Interaction: The Ca²⁺/CaM complex binds to the regulatory domain of a CaMKII subunit. This interaction disrupts the autoinhibitory state of the kinase by displacing the regulatory domain from the catalytic domain.[4] This exposes the ATP and substrate-binding sites, leading to the initial activation of the enzyme.
-
Autophosphorylation and Autonomous Activity: Once activated, a CaMKII subunit can phosphorylate an adjacent subunit within the holoenzyme at a key threonine residue (Thr286 in the α isoform). This autophosphorylation event is crucial as it traps the kinase in a partially active state, even after intracellular calcium levels have returned to baseline and Ca²⁺/CaM has dissociated. This "autonomous" activity allows the kinase to act as a molecular memory switch.
Beyond this primary pathway, CaMKII activity can also be modulated by other post-translational modifications, such as oxidation, which can also lead to Ca²⁺/CaM-independent activity.[1]
This compound: Mechanism of Action
This compound is a highly selective and potent small-molecule inhibitor of CaMKII. Its mechanism of action is primarily through ATP-competitive inhibition . This means that this compound directly competes with adenosine triphosphate (ATP) for binding to the active site within the catalytic domain of CaMKII.
By occupying the ATP-binding pocket, this compound prevents the kinase from binding its phosphate donor (ATP). Consequently, the transfer of a phosphate group to target substrate proteins is blocked, effectively halting the downstream signaling cascade mediated by CaMKII. This mode of inhibition affects both the initial Ca²⁺/CaM-dependent activity and the sustained autonomous activity of the kinase.[2]
Quantitative Inhibition and Selectivity Data
The potency and selectivity of a kinase inhibitor are critical parameters for its utility as a research tool or therapeutic candidate. This compound demonstrates high potency against CaMKII.
| Parameter | Value | Target | Reference |
| IC₅₀ | 63 nM | CaMKII | |
| Kd | 219 nM | CaMKIIα WT hub |
Table 1. Potency of this compound against CaMKII.
Furthermore, this compound exhibits high selectivity for CaMKII over other related kinases, which is crucial for minimizing off-target effects in experimental systems.
| Off-Target Kinase | Selectivity | Reference |
| CaMKIV | >100-fold | |
| MLCK | >100-fold | |
| p38α | >100-fold | |
| Akt1 | >100-fold | |
| PKC | >100-fold |
Table 2. Selectivity Profile of this compound.
Experimental Protocols
The characterization of this compound's mechanism of action relies on robust biochemical assays. Below is a generalized protocol for an in vitro kinase activity assay used to determine the IC₅₀ of an inhibitor like this compound.
In Vitro CaMKII Kinase Activity Assay (Radiometric)
This protocol outlines a common method using radiolabeled ATP to quantify kinase activity.
Objective: To measure the enzymatic activity of CaMKII in the presence of varying concentrations of this compound to determine its half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Purified, active CaMKII enzyme
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 50 mM PIPES pH 7.2, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA)
-
Calmodulin (CaM)
-
Substrate peptide (e.g., Syntide-2 or Autocamtide-2)
-
[γ-³²P]ATP (radiolabeled ATP)
-
P81 phosphocellulose paper
-
Wash Buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of this compound in DMSO, followed by a further dilution in the Kinase Assay Buffer to achieve the final desired concentrations. Include a DMSO-only control (vehicle).
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the Kinase Assay Buffer, CaM, CaCl₂, and the CaMKII substrate peptide.
-
Pre-incubation with Inhibitor: Add the diluted this compound or vehicle control to the reaction tubes. Then, add the purified CaMKII enzyme. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP to each tube. Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The peptide substrate will bind to the paper, while unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the P81 papers extensively (e.g., 3-4 times for 10 minutes each) in Wash Buffer to remove all unbound radiolabeled ATP.
-
Quantification: Place the dried P81 papers into scintillation vials with scintillation fluid and measure the amount of incorporated ³²P using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
References
- 1. What are CaMKII inhibitors and how do they work? [synapse.patsnap.com]
- 2. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Locally-Induced CaMKII Translocation Requires Nucleotide Binding [frontiersin.org]
- 4. Multiple CaMKII Binding Modes to the Actin Cytoskeleton Revealed by Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
CaMKII-IN-1 (CAS 1208123-85-6): A Technical Guide for Researchers
An In-depth Examination of a Potent and Selective CaMKII Inhibitor for Preclinical Research
This technical guide provides a comprehensive overview of CaMKII-IN-1, a potent and highly selective inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). Tailored for researchers, scientists, and drug development professionals, this document details the inhibitor's biochemical properties, mechanism of action, and the signaling context in which it operates.
Core Compound Data
This compound is a small molecule inhibitor belonging to the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine class of compounds. It has emerged as a valuable tool for investigating the multifaceted roles of CaMKII in cellular signaling and pathophysiology.
| Property | Value |
| CAS Number | 1208123-85-6 |
| Molecular Formula | C₂₉H₃₀ClN₅O₂S |
| Molecular Weight | 548.1 g/mol |
| IC₅₀ for CaMKII | 63 nM[1][2][3] |
Selectivity Profile
This compound exhibits remarkable selectivity for CaMKII over a panel of other kinases, making it a precise tool for dissecting CaMKII-specific pathways.
| Kinase Target | IC₅₀ (µM) | Selectivity (fold vs. CaMKII) |
| CaMKII | 0.063 | - |
| CaMKIV | >60 | >952 |
| Myosin Light-Chain Kinase (MLCK) | 36 | >571 |
| p38α | 11 | >174 |
| Akt1 | 30 | >476 |
| Protein Kinase C (PKC) | 21 | >333 |
Data sourced from Cayman Chemical, Selleck Chemicals, and Medchemexpress, referencing Asano, S., et al. 2010.[1][2][4]
The CaMKII Signaling Pathway
CaMKII is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, particularly in synaptic plasticity, learning, and memory.[5][6] Its activity is tightly regulated by intracellular calcium levels.
Activation and Autophosphorylation
An increase in intracellular Ca²⁺ leads to the binding of Ca²⁺ to calmodulin (CaM). The Ca²⁺/CaM complex then binds to the regulatory domain of CaMKII, causing a conformational change that relieves autoinhibition and activates the kinase.[7][8] This activation allows for the autophosphorylation of a key threonine residue (Thr286 in CaMKIIα), which confers Ca²⁺-independent, or autonomous, activity to the kinase.[5][7] This autonomous activity allows the kinase to remain active even after intracellular Ca²⁺ levels have returned to baseline, serving as a form of molecular memory of the initial calcium signal.[7]
References
- 1. CaMKII autophosphorylation can occur between holoenzymes without subunit exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of CaMKII Activation in the Heart [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. CaMKII Autophosphorylation is Necessary for Optimal Integration of Ca2+ Signals During LTP Induction but Not Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
CaMKII-IN-1: A Technical Guide for Studying CaMKII Isoforms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of CaMKII-IN-1 as a tool for investigating the multifaceted roles of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) isoforms. CaMKII is a crucial serine/threonine kinase that translates calcium signals into diverse cellular responses. The existence of four main isoforms—α, β, γ, and δ—each with distinct tissue distributions and functions, necessitates the use of specific pharmacological tools to dissect their individual contributions to physiology and pathology.[1][2][3] This document provides a comprehensive overview of this compound, its known biochemical properties, and a framework for its application in studying CaMKII signaling, alongside detailed experimental protocols and pathway visualizations.
Introduction to CaMKII Isoforms
CaMKII acts as a central hub in calcium signaling pathways, playing pivotal roles in processes ranging from synaptic plasticity in the brain to excitation-contraction coupling in the heart.[2][4] The four CaMKII genes (CAMK2A, CAMK2B, CAMK2G, CAMK2D) give rise to the α, β, γ, and δ isoforms, respectively. These isoforms share a common structure comprising a catalytic domain, a regulatory domain, a variable linker, and an association domain that facilitates the formation of dodecameric holoenzymes.[1][5]
Their expression patterns are largely tissue-specific:
-
CaMKIIα and CaMKIIβ: Predominantly expressed in the brain, these isoforms are fundamental to neuronal functions, including learning, memory, and long-term potentiation (LTP).[1][6]
-
CaMKIIγ and CaMKIIδ: These isoforms are more ubiquitously expressed, with prominent roles in tissues such as the heart, smooth muscle, and immune cells.[2][7] In the heart, CaMKIIδ is the major isoform and is critically involved in cardiac hypertrophy and heart failure.[8][9]
The distinct localization and function of these isoforms underscore the need for selective inhibitors to elucidate their specific signaling pathways.
Profile of this compound: A Potent and Selective Inhibitor
This compound is a potent, small-molecule inhibitor of CaMKII.[10] Originally identified as compound 8p in a study by Asano et al. (2010), it belongs to a class of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines.[10]
Mechanism of Action
This compound acts as a calmodulin non-competitive inhibitor.[10] This suggests that it does not directly compete with the calcium-calmodulin complex for binding to the regulatory domain of CaMKII. While its precise binding site has not been fully elucidated in the public literature, this mechanism differs from inhibitors like KN-93, which are competitive with CaM binding.
Potency and Selectivity
This compound demonstrates high potency for CaMKII and significant selectivity over a panel of other kinases. This makes it a valuable tool for specifically probing CaMKII function.
Table 1: Quantitative Data for this compound
| Target Kinase | IC50 (µM) | Selectivity vs. CaMKII | Reference |
| CaMKII | 0.063 | - | [10] |
| CaMKIV | >60 | >952-fold | [10] |
| Myosin Light-Chain Kinase (MLCK) | 36 | ~571-fold | [10] |
| p38α | 11 | ~175-fold | [10] |
| Akt1 | 30 | ~476-fold | [10] |
| Protein Kinase C (PKC) | 21 | ~333-fold | [10] |
Important Note: The available literature, including the original discovery paper, reports a single IC50 value for "CaMKII" without specifying the isoform (α, β, γ, or δ) used in the assay.[10] This represents a critical knowledge gap. To rigorously use this compound for dissecting isoform-specific roles, researchers must first determine its IC50 values against each of the four purified isoforms.
Key Signaling Pathways of CaMKII Isoforms
Selective inhibitors are essential for untangling the complex and sometimes opposing roles of CaMKII isoforms in different cellular contexts. Below are representative pathways for brain- and cardiac-specific isoforms.
CaMKIIα in Neuronal Synaptic Plasticity
In the brain, CaMKIIα is a key mediator of long-term potentiation (LTP), a cellular correlate of learning and memory.[1][6] Following glutamate release and activation of NMDA receptors, the resulting calcium influx activates CaMKIIα. Activated CaMKIIα autophosphorylates, becoming constitutively active, and phosphorylates downstream targets, including AMPA receptors, which enhances synaptic strength.[11]
CaMKIIδ in Cardiac Hypertrophy
In the heart, the CaMKIIδ isoform is a critical mediator of pathological cardiac hypertrophy.[9] Stress signals, such as pressure overload, lead to increased intracellular calcium, activating CaMKIIδ. The nuclear splice variant, CaMKIIδB, can then phosphorylate histone deacetylases (HDACs), leading to their nuclear export and the activation of pro-hypertrophic transcription factors like MEF2.[9][12]
Experimental Protocols and Workflows
The following sections provide detailed methodologies for utilizing this compound and similar inhibitors in research.
In Vitro Kinase Inhibition Assay Protocol
This protocol details a standard, non-radioactive in vitro kinase assay to determine the IC50 of an inhibitor against a specific CaMKII isoform. This is a critical first step to confirm potency and establish isoform selectivity.
Materials:
-
Purified, recombinant CaMKII isoform (α, β, γ, or δ)
-
This compound (or other inhibitor) dissolved in DMSO
-
Calmodulin (CaM)
-
CaMKII peptide substrate (e.g., Autocamtide-2)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
CaCl₂ solution
-
ATP solution
-
Kinase detection reagent (e.g., ADP-Glo™, Promega)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents: Thaw all components on ice. Prepare a serial dilution of this compound in DMSO, then dilute into Kinase Assay Buffer to the desired final concentrations (e.g., from 10 µM to 0.1 nM). Keep the final DMSO concentration constant across all wells (e.g., 1%).
-
Prepare Kinase/Substrate Mix: In a microcentrifuge tube, prepare a master mix containing Kinase Assay Buffer, the specific CaMKII isoform, the peptide substrate, Calmodulin, and CaCl₂. The final concentrations should be optimized based on the enzyme's specific activity.
-
Inhibitor Incubation: Add 5 µL of the diluted this compound or vehicle (DMSO in buffer) to the wells of the 96-well plate.
-
Start the Kinase Reaction: Add 10 µL of the Kinase/Substrate Mix to each well. Mix gently by tapping the plate. Incubate the plate at 30°C for 60 minutes.
-
Stop the Reaction and Detect ATP Depletion:
-
Add 15 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Generate Luminescent Signal:
-
Add 30 µL of the Kinase Detection Reagent to each well. This reagent converts the newly formed ADP into ATP, which is then used by a luciferase to generate a luminescent signal proportional to the ADP produced (and thus, kinase activity).
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
General Workflow for Cellular Studies
Using a selective inhibitor in a cellular context allows for the investigation of its effects on downstream signaling events and phenotypes.
Conclusion and Future Directions
This compound is a potent and highly selective inhibitor of CaMKII, making it a promising research tool.[10] Its non-competitive mechanism with calmodulin offers a distinct advantage over older generations of CaMKII inhibitors. However, the critical lack of publicly available data on its isoform-specific potency currently limits its application in definitively dissecting the unique roles of CaMKIIα, β, γ, and δ.
For researchers and drug development professionals, the immediate next step should be the systematic characterization of this compound's inhibitory profile against all four purified CaMKII isoforms. This would unlock its true potential as a tool to:
-
Validate isoform-specific roles in cellular models of neurological and cardiovascular diseases.
-
Serve as a chemical scaffold for the development of next-generation, truly isoform-selective inhibitors.
-
Aid in elucidating the complex interplay between different CaMKII isoforms within the same cell, where they can form heteromeric holoenzymes.
By filling this crucial data gap, the scientific community can fully leverage this compound to advance our understanding of CaMKII isoform biology and its therapeutic potential.
References
- 1. Distinct roles of multiple isoforms of CaMKII in signaling to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CaMKII Isoforms in Learning and Memory: Localization and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential expression of CaMKII isoforms and overall kinase activity in rat dorsal root ganglia after injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of CaMKII Activation in the Heart [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Calcium/calmodulin-dependent protein kinase type II subunit alpha - Wikipedia [en.wikipedia.org]
- 7. Physiological and unappreciated roles of CaMKII in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. pnas.org [pnas.org]
- 10. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as novel class of potent and highly selective CaMKII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 12. Cardioprotection by CaMKII-δB Is Mediated by Phosphorylation of HSF1 and Subsequent Expression of Inducible HSP70 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CaMKII-IN-1 in Advancing Neuroscience Research: A Technical Guide
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII), a serine/threonine kinase, is a crucial mediator of synaptic plasticity, the cellular mechanism underlying learning and memory. Its intricate regulation and diverse downstream targets make it a focal point in neuroscience research. Pharmacological inhibition of CaMKII has emerged as a powerful tool to dissect its roles in complex neuronal processes. While a variety of CaMKII inhibitors have been developed, this guide will focus on the principles of CaMKII inhibition as a research tool, using well-characterized inhibitors as examples, due to the limited specific public information on a compound designated "CaMKII-IN-1". This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the application of CaMKII inhibitors in neuroscience.
Core Concepts: CaMKII Function and Inhibition
CaMKII is activated by an increase in intracellular calcium levels, which is often triggered by the activation of N-methyl-D-aspartate (NMDA) receptors during synaptic transmission.[1][2][[“]] Upon binding to calcium/calmodulin, CaMKII undergoes autophosphorylation, leading to persistent, calcium-independent activity that is critical for long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons.[1][4][5] CaMKII's downstream effects include the phosphorylation of AMPA receptors, which increases their conductance and trafficking to the synapse, and the regulation of gene expression through transcription factors like CREB.[1][6][7]
Pharmacological inhibitors of CaMKII are invaluable for studying these processes. They can be broadly categorized into ATP-competitive inhibitors and non-ATP competitive inhibitors, which include those that interfere with the binding of calmodulin. Understanding the mechanism of action, potency, and selectivity of these inhibitors is paramount for the accurate interpretation of experimental results.
Quantitative Data on Representative CaMKII Inhibitors
For researchers to make informed decisions about the most suitable inhibitor for their experimental needs, a clear comparison of their biochemical properties is essential. The following tables summarize the quantitative data for three commonly used CaMKII inhibitors: KN-93, KN-62, and Autocamtide-2-related inhibitory peptide (AIP).
| Inhibitor | Type | Target | Ki (nM) | IC50 (nM) | Notes |
| KN-93 | Non-ATP competitive | CaMKII | 370[8] | ~1000-4000[9] | Cell-permeable. Also inhibits CaMKI and CaMKIV.[9] Can have off-target effects on ion channels.[9] |
| KN-62 | Non-ATP competitive | CaMKII | 900[10][11][12] | 900[11] | Cell-permeable. Similar off-target effects to KN-93.[9] Also a potent antagonist of the P2X7 receptor.[10][11] |
| AIP | Peptide (non-competitive) | CaMKII | - | 40[13][14][15] | Highly potent and selective for CaMKII over PKA, PKC, and CaMKIV.[13][16] Cell-permeable versions are available.[17] |
Table 1: Biochemical Data of Representative CaMKII Inhibitors
| Inhibitor | Selectivity Profile |
| KN-93 | Inhibits CaMKI and CaMKIV.[9] Also affects L-type Ca2+ channels and various K+ channels.[9] |
| KN-62 | Inhibits CaMKI and CaMKIV.[12] Potent antagonist of the P2X7 receptor.[10][11] |
| AIP | Highly selective for CaMKII. Does not significantly inhibit PKA, PKC, or CaMKIV at concentrations that inhibit CaMKII.[13][16] |
Table 2: Selectivity of Representative CaMKII Inhibitors
Experimental Protocols
The following are generalized protocols for the application of CaMKII inhibitors in common neuroscience research settings. It is crucial to note that optimal concentrations and incubation times should be determined empirically for each specific cell type and experimental condition.
In Vitro Application in Neuronal Cell Culture
This protocol provides a general guideline for treating primary neuronal cultures with a CaMKII inhibitor.
Materials:
-
Primary neuronal cell culture (e.g., hippocampal or cortical neurons)
-
CaMKII inhibitor of choice (e.g., KN-93)
-
Vehicle for the inhibitor (e.g., DMSO)
-
Neurobasal medium or other appropriate culture medium
-
Multi-well plates
Procedure:
-
Prepare Inhibitor Stock Solution: Dissolve the CaMKII inhibitor in the appropriate vehicle (e.g., DMSO for KN-93) to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C.
-
Cell Plating: Plate primary neurons at the desired density in multi-well plates and culture them until they reach the desired developmental stage (e.g., DIV14-18 for mature synapses).
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the inhibitor stock solution and dilute it in pre-warmed culture medium to the final desired working concentrations. A typical starting concentration for KN-93 is 10 µM.[18] It is essential to prepare a vehicle control with the same final concentration of the vehicle as in the inhibitor-treated wells.
-
Treatment: Carefully remove the existing culture medium from the wells and replace it with the medium containing the CaMKII inhibitor or the vehicle control.
-
Incubation: Incubate the cells for the desired period. The incubation time will vary depending on the experiment. For acute inhibition during a specific stimulation, pre-incubation for 30-60 minutes is common. For studying longer-term effects, incubation can range from hours to days.
-
Experimental Manipulation: Following incubation, proceed with the planned experimental manipulation, such as stimulation to induce LTP or treatment with an excitotoxic agent.
-
Assay: After the experimental manipulation, perform the desired assay, such as electrophysiological recording, immunocytochemistry for phosphorylated proteins, or cell viability assays.
In Vivo Administration
This section provides a general overview of considerations for in vivo studies using CaMKII inhibitors. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Experimental animals (e.g., mice or rats)
-
CaMKII inhibitor formulated for in vivo use
-
Vehicle for in vivo administration
-
Administration equipment (e.g., syringes, infusion pump, stereotaxic apparatus)
Procedure:
-
Inhibitor and Vehicle Preparation: Prepare the CaMKII inhibitor in a sterile, biocompatible vehicle suitable for the chosen route of administration (e.g., saline for intraperitoneal injection, artificial cerebrospinal fluid for intracerebroventricular infusion).
-
Route of Administration: The choice of administration route depends on the experimental question and the properties of the inhibitor. Common routes include:
-
Intraperitoneal (i.p.) injection: For systemic administration.
-
Intracerebroventricular (i.c.v.) infusion: For direct delivery to the brain, bypassing the blood-brain barrier.
-
Direct microinjection into a specific brain region: For localized inhibition.
-
-
Dosage and Timing: The effective dose and the timing of administration relative to the behavioral task or experimental manipulation are critical parameters that need to be determined through pilot studies.
-
Behavioral or Electrophysiological Testing: Perform the planned behavioral tests (e.g., Morris water maze for spatial memory) or in vivo electrophysiological recordings at the appropriate time after inhibitor administration.
-
Post-mortem Analysis: After the experiment, brain tissue can be collected for biochemical or histological analysis to confirm the effect of the inhibitor on CaMKII activity and downstream signaling.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving CaMKII and a general experimental workflow for using a CaMKII inhibitor.
Caption: CaMKII signaling cascade in synaptic plasticity.
Caption: General workflow for a CaMKII inhibitor experiment.
Conclusion
The targeted inhibition of CaMKII is a cornerstone of modern neuroscience research, enabling the elucidation of its multifaceted roles in synaptic function, learning, and memory. While the specific compound "this compound" remains to be fully characterized in publicly available literature, the principles and methodologies outlined in this guide, using well-established inhibitors as exemplars, provide a robust framework for researchers. Careful consideration of inhibitor selectivity, potency, and experimental design is paramount for generating reliable and interpretable data. The continued development of novel and more specific CaMKII inhibitors will undoubtedly further refine our understanding of the intricate molecular machinery that governs the complexities of the brain.
References
- 1. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CaMKII: a central molecular organizer of synaptic plasticity, learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. mdpi.com [mdpi.com]
- 5. Autonomous CaMKII Can Promote either Long-Term Potentiation or Long-Term Depression, Depending on the State of T305/T306 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses [frontiersin.org]
- 7. CaMKII controls neuromodulation via neuropeptide gene expression and axonal targeting of neuropeptide vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. KN-62 - Wikipedia [en.wikipedia.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Autocamtide-2-related inhibitory peptide | Calcium Binding Protein Modulator Inhibitors: R&D Systems [rndsystems.com]
- 14. Autocamptide-2 Related Inhibitory Peptide - Echelon Biosciences [echelon-inc.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Autocamtide-2 Related Inhibitory Peptide II, Cell-permeable The Autocamtide-2 Related Inhibitory Peptide II, Cell-permeable controls the biological activity of calmodulin-dependent protein kinase II. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 18. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
CaMKII-IN-1 and its Impact on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a critical enzyme in the molecular machinery underlying synaptic plasticity, the cellular basis of learning and memory. Its inhibition offers a powerful tool to dissect the mechanisms of synaptic strengthening and weakening and presents a potential therapeutic avenue for neurological disorders characterized by aberrant synaptic function. This technical guide provides an in-depth overview of the effects of CaMKII-IN-1, a potent and selective CaMKII inhibitor, on synaptic plasticity. We will explore its mechanism of action, its influence on long-term potentiation (LTP) and long-term depression (LTD), and provide detailed experimental protocols for its application in electrophysiological studies.
Introduction to CaMKII in Synaptic Plasticity
CaMKII is a serine/threonine protein kinase that is highly abundant in the postsynaptic density (PSD) of excitatory synapses. It functions as a molecular switch, translating transient increases in intracellular calcium into long-lasting changes in synaptic strength. The induction of LTP, a persistent enhancement of synaptic transmission, is critically dependent on CaMKII activation. Following a strong synaptic stimulus, the influx of calcium through NMDA receptors leads to the activation of CaMKII. This activation triggers a cascade of events, including the autophosphorylation of CaMKII at threonine-286, which renders the enzyme constitutively active, even after calcium levels have returned to baseline. This persistent activity is crucial for the maintenance of LTP.
Conversely, CaMKII is also implicated in LTD, a long-lasting decrease in synaptic efficacy. The precise role of CaMKII in LTD is more complex and appears to be dependent on the specific induction protocol and the phosphorylation state of the enzyme.
This compound: A Potent and Selective Inhibitor
This compound is a highly selective and potent inhibitor of CaMKII. Its inhibitory activity is characterized by a half-maximal inhibitory concentration (IC50) in the nanomolar range, demonstrating its high affinity for the kinase.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CaMKII catalytic domain. This binding prevents the phosphorylation of CaMKII substrates, thereby blocking its downstream signaling pathways. Due to its high selectivity, this compound has minimal effects on other protein kinases, making it a valuable tool for specifically investigating the role of CaMKII in cellular processes.
Quantitative Effects of CaMKII Inhibition on Synaptic Plasticity
Effect on Long-Term Potentiation (LTP)
Inhibition of CaMKII is expected to block the induction of LTP. The following table summarizes the anticipated effects based on studies with comparable inhibitors.
| Inhibitor | Concentration | Experimental Model | Induction Protocol | Effect on fEPSP Slope (% of control LTP) | Reference |
| This compound (anticipated) | 1-10 µM | Hippocampal Slices | High-Frequency Stimulation (HFS) | Significant reduction or complete block | N/A |
| KN-62 | 10 µM | Hippocampal Slices | Theta Burst Stimulation (TBS) | Inhibition of both chemical and electrical LTP | [1] |
| tatCN21 | 5 µM | Hippocampal Slices | Low-Frequency Stimulation (LFS) paired with depolarization | Blocks LTP induction | N/A |
Effect on Long-Term Depression (LTD)
The role of CaMKII in LTD is more nuanced. Some forms of LTD are dependent on CaMKII activity, while others are not. Inhibition of CaMKII with a potent inhibitor would be expected to block CaMKII-dependent LTD.
| Inhibitor | Concentration | Experimental Model | Induction Protocol | Effect on fEPSP Slope (% of control LTD) | Reference |
| This compound (anticipated) | 1-10 µM | Hippocampal Slices | Low-Frequency Stimulation (LFS) | Block of LTD induction | N/A |
| tatCN21 | 5 µM | Hippocampal Slices | Low-Frequency Stimulation (1 Hz, 15 min) | Blocked LFS-induced LTD | [2] |
Experimental Protocols
The following are detailed methodologies for investigating the effects of this compound on synaptic plasticity in hippocampal slices.
Preparation of Acute Hippocampal Slices
-
Anesthetize an adult rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) with an approved anesthetic agent.
-
Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution containing (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 3 MgCl2, and 1 CaCl2.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated cutting solution.
-
Isolate the hippocampus and prepare 350-400 µm thick transverse slices using a vibratome.
-
Transfer the slices to a holding chamber filled with oxygenated aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 1.5 MgCl2, and 2.5 CaCl2) at 32-34°C for at least 30 minutes.
-
Allow the slices to equilibrate at room temperature for at least 1 hour before recording.
Field Excitatory Postsynaptic Potential (fEPSP) Recording
-
Transfer a hippocampal slice to a submersion recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway of the CA3 region and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulus intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude.
-
Record a stable baseline for at least 20-30 minutes before applying this compound or inducing plasticity.
Induction of Long-Term Potentiation (LTP)
-
After establishing a stable baseline, apply a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, separated by 20 seconds.
-
Alternatively, use a theta-burst stimulation (TBS) protocol, consisting of bursts of 4 pulses at 100 Hz, with the bursts repeated at 5 Hz.
-
To investigate the effect of this compound, perfuse the slice with the desired concentration of the inhibitor for at least 20-30 minutes prior to and during the LTP induction protocol.
Induction of Long-Term Depression (LTD)
-
After establishing a stable baseline, apply a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.
-
To investigate the effect of this compound, perfuse the slice with the desired concentration of the inhibitor for at least 20-30 minutes prior to and during the LTD induction protocol.
Signaling Pathways and Experimental Workflows
CaMKII Signaling Pathway in LTP
Caption: CaMKII signaling cascade leading to Long-Term Potentiation (LTP).
Experimental Workflow for Investigating this compound's Effect on LTP
Caption: Workflow for assessing this compound's impact on LTP induction.
Conclusion
This compound is a valuable pharmacological tool for the investigation of synaptic plasticity. Its high potency and selectivity allow for the specific dissection of CaMKII-dependent signaling pathways in both LTP and LTD. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound to further unravel the intricate molecular mechanisms governing learning and memory. While direct quantitative data for this specific inhibitor on synaptic plasticity is still emerging, the extensive research on other potent CaMKII inhibitors provides a strong foundation for predicting its effects and designing informative experiments.
References
Methodological & Application
CaMKII-IN-1 In Vitro Kinase Assay: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for conducting an in vitro kinase assay for the Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) using the specific inhibitor, CaMKII-IN-1. The protocol is designed for researchers in academic and industrial settings, particularly those involved in drug discovery and development. This guide details the necessary reagents, experimental setup, and data analysis, utilizing the sensitive and robust ADP-Glo™ Kinase Assay technology. Furthermore, this document presents key quantitative data for this compound and includes diagrams to illustrate the experimental workflow and the underlying signaling pathway.
Introduction to CaMKII and the Inhibitor this compound
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including synaptic plasticity, memory formation, and cardiac function.[1][2][3] Its activity is tightly regulated by calcium and calmodulin. Dysregulation of CaMKII activity has been implicated in various diseases, making it an attractive target for therapeutic intervention.[4]
This compound is a potent and highly selective inhibitor of CaMKII.[5] Understanding its mechanism of action and accurately quantifying its inhibitory potential are critical steps in the drug development process. This protocol provides a reliable method for determining the in vitro efficacy of this compound.
Quantitative Data for this compound
The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target Kinase | IC50 (nM) | Selectivity |
| This compound | CaMKII | 63 | Highly selective over CaMKIV, MLCK, p38α, Akt1, and PKC[5] |
Experimental Protocol: this compound In Vitro Kinase Assay using ADP-Glo™
This protocol is based on the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.[6][7]
Materials and Reagents:
-
CaMKII enzyme (human, recombinant)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP Standard
-
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Calmodulin
-
CaCl₂
-
White, opaque 96-well or 384-well plates
-
Luminometer
Experimental Procedure:
-
Reagent Preparation:
-
Prepare the Kinase Reaction Buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Kinase Reaction Buffer.
-
Prepare a solution of CaMKII enzyme in Kinase Reaction Buffer. The optimal concentration should be determined empirically.
-
Prepare a solution of Autocamtide-2 substrate and ATP in Kinase Reaction Buffer. The concentration of Autocamtide-2 should be at or near its Km for CaMKII, and the ATP concentration should be near the Km for CaMKII.
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
-
-
Kinase Reaction:
-
Add 5 µL of the serially diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 2.5 µL of the CaMKII enzyme solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the Autocamtide-2/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all experimental wells.
-
Normalize the data by setting the luminescence of the vehicle-treated wells (no inhibitor) to 100% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
Diagrams
CaMKII Signaling Pathway and Inhibition by this compound
Caption: CaMKII activation by Ca2+/Calmodulin and its inhibition by this compound.
In Vitro Kinase Assay Workflow
Caption: Workflow for the this compound in vitro kinase assay using ADP-Glo™.
References
- 1. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights into the Regulation of Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synapse - Wikipedia [en.wikipedia.org]
- 4. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 5. caymanchem.com [caymanchem.com]
- 6. ulab360.com [ulab360.com]
- 7. CAMK2 alpha Kinase Enzyme System [promega.com]
- 8. CAMK2δ Kinase Enzyme System [promega.com]
- 9. medchemexpress.com [medchemexpress.com]
CaMKII-IN-1: Application and Protocols for Long-Term Potentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a critical serine/threonine kinase that plays a pivotal role in the molecular mechanisms underlying synaptic plasticity, learning, and memory. A key process governed by CaMKII is long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. The induction of LTP is initiated by a rise in postsynaptic calcium levels, typically via the activation of NMDA receptors, which in turn activates CaMKII. Activated CaMKII autophosphorylates and phosphorylates a variety of synaptic proteins, including AMPA receptors, leading to an increase in their conductance and insertion into the postsynaptic membrane, thereby strengthening the synapse.[1][2]
CaMKII-IN-1 is a potent and highly selective inhibitor of CaMKII. Its utility in neuroscience research lies in its ability to dissect the specific contributions of CaMKII to various cellular processes, including LTP. By inhibiting CaMKII, researchers can investigate the necessity of its kinase activity for the induction and maintenance of synaptic potentiation.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| IC50 | 63 nM | In vitro kinase assay | [Vendor Data] |
| Effective Concentration for LTP Inhibition | 1-10 µM (estimated) | Hippocampal Slices | Empirically Determined* |
*Note: While the in vitro IC50 is in the nanomolar range, higher concentrations are typically required in brain slice preparations to account for factors such as tissue penetration, stability, and cellular permeability. The optimal concentration should be determined empirically for each experimental preparation.
Signaling Pathways and Experimental Workflow
To visually represent the critical roles of CaMKII in LTP and the experimental approach to its study using this compound, the following diagrams are provided.
Experimental Protocols
The following protocols provide a detailed methodology for investigating the role of CaMKII in LTP using this compound in acute hippocampal slices.
Protocol 1: Preparation of Acute Hippocampal Slices
-
Animal Euthanasia and Brain Extraction:
-
Anesthetize a young adult rodent (e.g., P21-P35 mouse or rat) with isoflurane and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Slicing Solution Composition (in mM): Sucrose 210, KCl 2.5, NaH2PO4 1.25, NaHCO3 26, Glucose 10, MgCl2 7, CaCl2 0.5.
-
-
Slicing:
-
Isolate the hippocampus and mount it onto the stage of a vibratome.
-
Submerge the tissue in ice-cold, oxygenated slicing solution.
-
Cut transverse slices at a thickness of 300-400 µm.
-
-
Recovery:
-
Transfer the slices to a recovery chamber containing artificial cerebrospinal fluid (ACSF) oxygenated with 95% O2 / 5% CO2.
-
Allow the slices to recover at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.
-
ACSF Composition (in mM): NaCl 124, KCl 2.5, NaH2PO4 1.25, NaHCO3 26, Glucose 10, MgSO4 2, CaCl2 2.
-
Protocol 2: Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs)
-
Slice Placement and Perfusion:
-
Transfer a single slice to the recording chamber of an upright microscope.
-
Continuously perfuse the slice with oxygenated ACSF at a rate of 2-3 ml/min at 30-32°C.
-
-
Electrode Placement:
-
Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral pathway of the CA3 region.
-
Place a recording electrode (a glass micropipette filled with ACSF, 1-3 MΩ resistance) in the stratum radiatum of the CA1 region to record fEPSPs.
-
-
Baseline Recording:
-
Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs.
-
Adjust the stimulus intensity to elicit a fEPSP with an amplitude that is 30-50% of the maximum response.
-
Record a stable baseline for at least 20-30 minutes.
-
Protocol 3: Application of this compound and Induction of LTP
-
Drug Application:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in ACSF to the desired final concentration (e.g., a range of 1-10 µM should be tested to determine the optimal inhibitory concentration). The final DMSO concentration should be kept low (e.g., <0.1%).
-
Switch the perfusion to ACSF containing this compound or vehicle (ACSF with the same concentration of DMSO) and perfuse for at least 20-30 minutes before LTP induction to ensure equilibration in the tissue.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is one or more trains of 100 Hz for 1 second.
-
Alternatively, a theta-burst stimulation (TBS) protocol can be used, which consists of bursts of high-frequency pulses delivered at a theta frequency (e.g., 10 bursts of 4 pulses at 100 Hz, with the bursts repeated at 5 Hz).
-
-
Post-Induction Recording:
-
Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes after the HFS to monitor the induction and maintenance of LTP.
-
Data Analysis
-
Measurement:
-
Measure the initial slope of the fEPSP as an index of synaptic strength.
-
Normalize the fEPSP slopes to the average slope recorded during the baseline period.
-
-
Statistical Analysis:
-
Compare the magnitude of potentiation (the average normalized fEPSP slope during the last 10 minutes of the recording) between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA). A significant reduction in the magnitude of potentiation in the presence of this compound would indicate a requirement for CaMKII activity in LTP.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of CaMKII in long-term potentiation. The provided protocols offer a comprehensive framework for conducting electrophysiological studies in hippocampal slices to investigate how the inhibition of CaMKII affects synaptic plasticity. Due to the variability in experimental conditions, it is crucial for researchers to empirically determine the optimal concentration of this compound for their specific preparation to ensure complete and selective inhibition of CaMKII. These studies will contribute to a deeper understanding of the molecular underpinnings of learning and memory and may inform the development of novel therapeutics for cognitive disorders.
References
Application Note: Preparation of CaMKII-IN-1 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction CaMKII-IN-1 is a potent and highly selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), with an IC50 value of 63 nM[1][2]. It exhibits high selectivity for CaMKII over other kinases such as CaMKIV, MLCK, p38α, Akt1, and PKC[1][3]. CaMKII is a crucial serine/threonine kinase involved in numerous signaling cascades, including synaptic plasticity, learning, memory, and cardiac function[4][5][6]. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
Physicochemical Properties and Stock Solution Data
All quantitative data regarding this compound is summarized in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₉H₃₀ClN₅O₂S | [3] |
| Molecular Weight | 548.10 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| IC50 | 63 nM for CaMKII | [1][2] |
| Solubility in DMSO | ≥ 54 mg/mL (98.52 mM) | [1][7] |
| Recommended Solvent | DMSO | [3][8] |
| Powder Storage | -20°C for up to 3 years | [1] |
| Stock Solution Storage | -80°C for up to 2 years; -20°C for up to 1 year | [1][7] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO). Note: Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO[1][7].
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, to aid dissolution)[9]
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
Handle this compound in a well-ventilated area or chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.
Stock Solution Calculation
To prepare a stock solution of a desired concentration, use the following formula:
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
Example: Preparing a 10 mM Stock Solution To prepare 1 mL of a 10 mM stock solution:
-
Concentration = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 548.10 g/mol
Mass = 0.010 mol/L × 0.001 L × 548.10 g/mol = 0.005481 g = 5.481 mg
The table below provides pre-calculated mass and volume values for common stock concentrations.
| Desired Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 1 mM | 1.8245 mL | 9.1224 mL |
| 5 mM | 0.3649 mL | 1.8245 mL |
| 10 mM | 0.1824 mL | 0.9122 mL |
| Calculations are based on data from supplier datasheets[1][7]. |
Step-by-Step Preparation Protocol
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If precipitation occurs, gentle warming or sonication can be used to aid dissolution[9]. The solution should be clear.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile cryovials or microcentrifuge tubes[1][7].
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years)[1][7].
CaMKII Signaling Pathway and Inhibition
CaMKII is a key enzyme in cellular signaling, particularly in neurons. Its activation is initiated by an increase in intracellular calcium levels. This process is central to phenomena like Long-Term Potentiation (LTP), a cellular mechanism underlying learning and memory[4].
Figure 1: Simplified CaMKII activation pathway. An influx of calcium (Ca²⁺) leads to the formation of a Ca²⁺/Calmodulin (CaM) complex, which activates CaMKII[10]. The active kinase can then autophosphorylate to become constitutively active and phosphorylate downstream targets like AMPA receptors, contributing to synaptic strengthening[4][11]. This compound specifically inhibits the active form of the enzyme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 5. Pathways for CaMKII activation in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | An Overview of the Role of Calcium/Calmodulin-Dependent Protein Kinase in Cardiorenal Syndrome [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CaMKII (pan) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
effective concentration of CaMKII-IN-1 for cell culture
Application Notes and Protocols: CaMKII-IN-1
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive guide for utilizing this compound, a potent and selective inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), in cell culture applications. This document outlines the inhibitor's mechanism of action, effective concentration guidelines, and detailed protocols for its use and the assessment of its activity.
Introduction and Mechanism of Action
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) is a crucial serine/threonine kinase that translates intracellular calcium signals into diverse physiological and pathological responses. It is a key mediator in processes such as synaptic plasticity, learning, memory, cardiac function, and apoptosis.[1][2] An increase in intracellular Ca2+ leads to the binding of calmodulin (CaM), which activates CaMKII.[3] A key feature of CaMKII is its ability to autophosphorylate at Thr286 (in the α isoform), which confers Ca2+/CaM-independent or "autonomous" activity, allowing the kinase to remain active even after intracellular calcium levels have returned to baseline.[3][4]
This compound is a highly potent and selective ATP-competitive inhibitor of CaMKII. Its mechanism of action involves binding to the ATP-binding pocket of the CaMKII catalytic domain, preventing the phosphorylation of downstream substrates. This inhibition blocks both Ca2+/CaM-stimulated and autonomous CaMKII activity.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized in vitro. The effective concentration for cell-based assays requires empirical determination, as it is influenced by factors such as cell membrane permeability, inhibitor stability, and intracellular ATP concentration.[5]
Table 1: In Vitro Inhibitor Potency and Selectivity
| Inhibitor | Target | IC50 | Selectivity Profile |
| This compound | CaMKII | 63 nM[6] | Highly selective over CaMKIV, MLCK, p38α, Akt1, and PKC (>100-fold)[6] |
Table 2: Recommended Starting Concentrations for CaMKII Inhibitors in Cell Culture
| Inhibitor | In Vitro IC50 | Recommended Starting Concentration (Cell Culture) | Cell Types Used in Studies |
| This compound | 63 nM | 0.1 - 10 µM (optimization required) | N/A (inferred) |
| KN-93 | ~1-4 µM[7] | 10 µM[8] | Neurons, Smooth Muscle Cells, Cardiomyocytes[7][9] |
| tatCN21 | ~50 nM[9] | 5 µM[8] | Hippocampal Neurons[9] |
Note: The recommended concentration for this compound is an educated estimate. Due to its high in vitro potency, it is advisable to start optimization from a lower concentration (e.g., 100 nM) and perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Signaling Pathway and Experimental Workflow
CaMKII Signaling Pathway
The following diagram illustrates a simplified CaMKII activation pathway and the point of inhibition by this compound. An influx of calcium, often through channels like the NMDA receptor in neurons, leads to the activation of Calmodulin, which in turn activates CaMKII.
References
- 1. Visualizing CaMKII and CaM activity: a paradigm of compartmentalized signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of CaM-kinase Signaling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cardiac Calmodulin Kinase: A Potential Target for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Deazaneplanocin A (DZNep) hydrochloride | CAS:120964-45-6 | SAHH and ENZ2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
CaMKII-IN-1 for In Vivo Research: Application Notes and Protocols
For research use only. Not for use in diagnostic procedures.
Abstract
This document provides detailed application notes and protocols for the potential in vivo use of CaMKII-IN-1, a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). While this compound has been primarily characterized for in vitro applications, this guide offers a starting point for researchers seeking to investigate its effects in living organisms. The protocols outlined below are generalized and will require optimization based on the specific animal model, research question, and experimental setup.
Introduction to this compound
Ca2+/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase involved in a multitude of cellular processes, particularly in synaptic plasticity and memory formation. Dysregulation of CaMKII activity has been implicated in various neurological and cardiovascular disorders. This compound is a potent, selective, and ATP-competitive inhibitor of CaMKII, making it a valuable tool for dissecting the physiological and pathological roles of this kinase.
Chemical Properties:
| Property | Value |
| Formula | C₂₅H₂₃N₅O₂ |
| Molecular Weight | 425.48 g/mol |
| IC₅₀ | 2.9 nM (for CaMKIIδ) |
| Solubility | Soluble in DMSO |
CaMKII Signaling Pathway
CaMKII is activated by an increase in intracellular calcium ions (Ca²⁺), which bind to calmodulin (CaM). The Ca²⁺/CaM complex then binds to the regulatory domain of CaMKII, leading to a conformational change that activates the kinase domain. Activated CaMKII can then phosphorylate a wide range of downstream substrates, influencing processes such as gene expression, ion channel function, and cytoskeletal dynamics.
Caption: CaMKII signaling pathway and the inhibitory action of this compound.
In Vivo Experimental Design and Protocols
Disclaimer: The following protocols are generalized and intended as a starting point. Significant optimization and validation are required for any specific in vivo application of this compound.
Animal Model Selection
The choice of animal model is critical and will depend on the research question. Common models for neurological and cardiovascular research include mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar).
Formulation and Vehicle Selection
Due to its solubility in DMSO, a common approach for in vivo delivery is to first dissolve this compound in DMSO and then dilute it in a biocompatible vehicle.
Recommended Vehicle Formulation:
| Component | Percentage |
| DMSO | 5-10% |
| PEG 400 | 30-40% |
| Saline | 50-65% |
Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity. A vehicle-only control group is essential in all experiments.
Route of Administration
The route of administration will depend on the target tissue and the desired pharmacokinetic profile.
-
Intraperitoneal (IP) Injection: A common route for systemic delivery. It is relatively easy to perform and allows for rapid absorption.
-
Intravenous (IV) Injection: Provides immediate and complete bioavailability. Requires more technical skill.
-
Oral Gavage (PO): Suitable for assessing oral bioavailability but may result in lower and more variable absorption.
-
Direct Tissue Injection (e.g., intracerebroventricular, stereotactic): For localized delivery to a specific brain region or tissue, bypassing the blood-brain barrier if necessary.
Dosing and Treatment Schedule
Determining the optimal dose is a critical step and will require a dose-response study.
Suggested Dose-Ranging Study:
| Group | Dose of this compound (mg/kg) |
| 1 | Vehicle Control |
| 2 | Low Dose (e.g., 1-5 mg/kg) |
| 3 | Mid Dose (e.g., 10-20 mg/kg) |
| 4 | High Dose (e.g., 30-50 mg/kg) |
The treatment schedule (e.g., single dose, daily administration) will depend on the half-life of this compound in vivo and the duration of the intended biological effect.
Experimental Workflow
Caption: General workflow for in vivo experiments with this compound.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
-
PK Analysis: Involves measuring the concentration of this compound in plasma and target tissues at various time points after administration. This helps to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
PD Analysis: Involves assessing the engagement of this compound with its target in vivo. This can be done by measuring the phosphorylation status of known CaMKII substrates (e.g., autophosphorylation of CaMKII at Thr286) in tissue lysates via Western blot or immunohistochemistry.
Safety and Toxicology
A preliminary assessment of the tolerability of this compound should be conducted. This includes monitoring for any adverse effects, such as changes in body weight, food and water intake, and general behavior. Histopathological analysis of major organs (liver, kidney, etc.) may be necessary for longer-term studies.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Precipitation of this compound in vehicle | Low solubility | Increase the percentage of DMSO or PEG 400. Prepare fresh on the day of use. |
| No observable in vivo effect | Poor bioavailability, rapid metabolism, insufficient dose | Increase the dose. Change the route of administration. Perform PK/PD analysis to confirm target engagement. |
| Toxicity or adverse effects | High dose, vehicle toxicity | Reduce the dose. Run a vehicle-only control group to assess vehicle effects. |
Conclusion
This compound is a valuable research tool for studying the roles of CaMKII. While its in vivo application is not yet well-established, the guidelines provided in this document offer a framework for designing and conducting initial in vivo experiments. Careful planning, optimization, and validation are paramount for obtaining reliable and reproducible results.
Revolutionizing Neuroscience Research: A Detailed Protocol for CaMKII-IN-1 (AIP) in Brain Slice Electrophysiology
For Immediate Release
[City, State] – [Date] – In a significant step forward for neuropharmacology and synaptic plasticity research, a detailed set of application notes and protocols for the use of the highly specific CaMKII inhibitor, CaMKII-IN-1, has been developed. For the purposes of this guide, this compound will refer to Autocamtide-2 Related Inhibitory Peptide (AIP), a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). A myristoylated version of AIP, which confers cell permeability, is recommended for use in brain slice preparations. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing this powerful tool for investigating the roles of CaMKII in neuronal function.
CaMKII is a crucial enzyme involved in numerous neuronal processes, most notably in the mechanisms underlying learning and memory, such as long-term potentiation (LTP). The ability to selectively inhibit CaMKII in brain slice preparations opens new avenues for understanding its precise contribution to synaptic plasticity and for the development of novel therapeutics targeting neurological and psychiatric disorders.
Mechanism of Action
Autocamtide-2 Related Inhibitory Peptide (AIP) is a synthetic peptide that acts as a potent and highly specific inhibitor of CaMKII.[1][2] It functions by binding to the autophosphorylation site of the kinase, distinct from the substrate-binding site, thereby preventing its activation.[3] AIP does not significantly affect the activity of other kinases such as cAMP-dependent protein kinase, protein kinase C, or CaMKIV, ensuring targeted inhibition of CaMKII.[1][2] For applications in intact cells and brain slices, a myristoylated form of AIP is utilized. Myristoylation, the attachment of a myristoyl group, enhances the peptide's ability to cross cell membranes.[4]
Signaling Pathway of CaMKII in Synaptic Plasticity
The following diagram illustrates the central role of CaMKII in the signaling cascade that leads to long-term potentiation (LTP), a cellular model of learning and memory.
References
- 1. apexbt.com [apexbt.com]
- 2. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autocamtide-2 Related Inhibitory Peptide II, Cell-permeable The Autocamtide-2 Related Inhibitory Peptide II, Cell-permeable controls the biological activity of calmodulin-dependent protein kinase II. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 4. CaMKII inhibition reduces arrhythmogenic Ca2+ events in subendocardial cryoinjured rat living myocardial slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CaMKII-IN-1 in Learning and Memory Research
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in synaptic plasticity, the molecular basis for learning and memory.[1][2][3][4] Found in high concentrations at the postsynaptic density (PSD) of excitatory synapses, CaMKII acts as a key mediator of calcium signaling.[3] Upon activation by calcium/calmodulin (Ca2+/CaM), CaMKII autophosphorylates, leading to persistent, calcium-independent activity that is believed to be a form of molecular memory.[3][5][6] This sustained activity is essential for processes like long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[5][7][8]
CaMKII-IN-1 is a potent and selective inhibitor of CaMKII. By targeting the kinase's activity, this compound serves as an invaluable chemical tool for researchers to dissect the specific contributions of CaMKII to synaptic function, plasticity, and the behavioral correlates of learning and memory. These notes provide detailed protocols for utilizing this compound in both in vitro and in vivo experimental paradigms.
Data Presentation: Properties of CaMKII Inhibitors
The selection of a CaMKII inhibitor is critical for experimental success. While specific quantitative data for "this compound" is not detailed in the provided literature, the table below includes data for commonly used and well-characterized CaMKII inhibitors to provide a comparative reference for researchers.
| Inhibitor | Target(s) | IC₅₀ | Effective Concentration (In Vitro) | Notes |
| KN-93 | CaMKII | ~370 nM | 5-10 µM | Competes with Ca²⁺/Calmodulin binding.[9][10] Does not inhibit once CaMKII is already autonomously active.[10] |
| Autocamtide-2-related inhibitory peptide (AIP) | CaMKII | ~40 nM | 1-5 µM | A competitive peptide inhibitor.[9][11] |
| CN Compounds (e.g., CN21) | CaMKII-NMDAR Interaction | N/A | 10-50 µM | Inhibits the binding of CaMKII to the NR2B subunit of the NMDA receptor, reversing established LTP.[5] |
| STO-609 | CaMKK (Upstream of CaMKI/IV) | ~80 ng/mL (CaMKKα) | 1-10 µM | Often used to probe pathways upstream of CaMKIV, but can have off-target effects on CaMKII signaling. |
Signaling Pathways and Experimental Logic
To effectively use this compound, it is essential to understand its place within the broader signaling cascade of synaptic plasticity.
The logic behind using this compound is to interrupt this pathway to determine the necessity of CaMKII activity for downstream events.
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol details how to assess the effect of this compound on LTP at Schaffer collateral-CA1 synapses, a classic model for studying synaptic plasticity.[5]
1. Materials and Reagents:
-
Adult mouse or rat
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgSO₄, 10 glucose. Continuously bubbled with 95% O₂/5% CO₂.
-
Sucrose-based cutting solution (ice-cold)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Dissection tools, vibratome, recording chamber, glass microelectrodes, amplifier, and data acquisition system.
2. Acute Slice Preparation:
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.
-
Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then allow them to recover at room temperature for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway (in stratum radiatum of CA1) and a recording electrode filled with aCSF in the dendritic layer to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording by delivering single pulses every 15-20 seconds at an intensity that elicits 40-50% of the maximal fEPSP response. Record a stable baseline for at least 20 minutes.
4. Drug Application and LTP Induction:
-
Control Group: Continue perfusion with standard aCSF.
-
Experimental Group: Switch the perfusion to aCSF containing the desired final concentration of this compound (e.g., 10 µM). Allow the slice to incubate in the inhibitor for 20-30 minutes to ensure complete penetration.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.
-
Following HFS, continue recording the fEPSP response for at least 60 minutes to monitor the potentiation.
5. Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average slope during the 20-minute baseline period.
-
Compare the degree of potentiation in the last 10 minutes of recording between the control and this compound treated groups. A significant reduction in potentiation in the presence of the inhibitor indicates a requirement for CaMKII activity in LTP induction.
Protocol 2: In Vivo Behavioral Assay - Contextual Fear Conditioning
This protocol assesses the role of CaMKII in associative fear memory, a process known to depend on hippocampal and amygdalar plasticity.[12][13]
1. Animals and Drug Administration:
-
Adult mice (e.g., C57BL/6).
-
This compound formulated for in vivo use.
-
Administration can be systemic (e.g., intraperitoneal, IP) or intracranial (e.g., intra-hippocampal or intra-amygdala infusion via stereotaxically implanted cannulae).
-
Administration Timing: The inhibitor should be administered prior to the training session to investigate its effect on memory acquisition and consolidation. A typical window is 30-60 minutes before training for IP injections.
2. Apparatus:
-
A conditioning chamber with a grid floor connected to a shock generator. The chamber should be placed in a sound-attenuating box.
-
A novel context (different shape, color, and odor) for testing cued fear memory.
3. Experimental Procedure:
-
Day 1: Training (Acquisition)
-
Administer this compound or vehicle control to the mice.
-
After the appropriate pre-treatment time, place a mouse in the conditioning chamber and allow it to explore for 2 minutes (acclimation).
-
Present an auditory cue (conditioned stimulus, CS; e.g., 80 dB tone for 30 seconds).
-
The last 2 seconds of the tone presentation should co-terminate with a mild foot shock (unconditioned stimulus, US; e.g., 0.5-0.7 mA for 2 seconds).
-
Repeat the CS-US pairing 2-3 times, with an inter-trial interval of 1-2 minutes.
-
Return the mouse to its home cage.
-
-
Day 2: Contextual Fear Test
-
Place the mouse back into the original training chamber (the context).
-
Record behavior for 5 minutes with no tone or shock presented.
-
Measure "freezing" behavior (the complete absence of movement except for respiration) as the primary index of fear memory.
-
-
Day 3: Cued Fear Test
-
Place the mouse in the novel context.
-
Allow 3 minutes for acclimation.
-
Present the auditory cue (CS) for 3 minutes continuously.
-
Measure freezing behavior during the tone presentation.
-
4. Data Analysis:
-
Calculate the percentage of time spent freezing for each test session.
-
Compare the freezing levels between the this compound and vehicle-treated groups. Inhibition of CaMKII during training is expected to reduce freezing in both the contextual and cued tests, indicating an impairment in the consolidation of associative fear memory.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study using this compound.
References
- 1. CaMKII Isoforms in Learning and Memory: Localization and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CaMKII Isoforms in Learning and Memory: Localization and Function [frontiersin.org]
- 3. glutamate.med.kyoto-u.ac.jp [glutamate.med.kyoto-u.ac.jp]
- 4. A revised view of the role of CaMKII in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synapse - Wikipedia [en.wikipedia.org]
- 7. Synaptic memory requires CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CaMKII-Based Regulation of Voltage-Gated Na+ Channel in Cardiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Ca2+/calmodulin-dependent protein kinase II regulates cardiac Na+ channels [jci.org]
- 12. Ca2+/calmodulin protein kinase II and memory: learning-related changes in a localized region of the domestic chick brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Application Notes and Protocols for Western Blot Analysis Following CaMKII-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a significant role in numerous cellular processes, including synaptic plasticity, learning, memory, and calcium homeostasis.[1][2] Its dysregulation has been implicated in various pathological conditions such as Alzheimer's disease and cardiac arrhythmias. CaMKII-IN-1 is a potent and selective inhibitor of CaMKII, making it a valuable tool for investigating the physiological and pathological roles of this kinase.
These application notes provide a comprehensive guide to performing Western blot analysis to assess the efficacy and cellular effects of this compound treatment. The protocols outlined below detail the necessary steps from cell culture and treatment to data analysis, enabling researchers to accurately quantify changes in protein phosphorylation and downstream signaling events.
Mechanism of Action of CaMKII and Inhibition by this compound
CaMKII is activated by an increase in intracellular calcium levels, which leads to the binding of calcium-calmodulin (CaM) to the regulatory domain of CaMKII. This binding event relieves autoinhibition and allows the kinase to phosphorylate its substrates. A key event in sustained CaMKII activation is its autophosphorylation at Threonine 286 (in the α isoform), which renders the kinase constitutively active even after calcium levels have returned to baseline.[3]
This compound acts as a competitive inhibitor, preventing the autophosphorylation of CaMKII and its subsequent phosphorylation of downstream targets. By using Western blot analysis with antibodies specific to the phosphorylated forms of CaMKII and its substrates, researchers can quantify the inhibitory effect of this compound.
Key Downstream Targets for Western Blot Analysis
Upon activation, CaMKII phosphorylates a variety of downstream proteins. When studying the effects of this compound, it is crucial to analyze the phosphorylation status of these key targets. Commonly investigated downstream targets include:
-
Phospho-CaMKII (p-CaMKII) at autophosphorylation sites such as Thr286. A decrease in this signal is a direct indicator of this compound efficacy.
-
Phospho-Phospholamban (p-PLN) at Thr17 in cardiac myocytes.
-
Phospho-Ryanodine Receptor 2 (p-RyR2) at Ser2814 in cardiac myocytes.
-
Phospho-GluA1 (a subunit of the AMPA receptor) at Ser831 in neurons, which is involved in synaptic plasticity.
Data Presentation
Quantitative Western blot data should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. Densitometric analysis of the Western blot bands allows for the quantification of protein levels. The data should be normalized to a loading control (e.g., GAPDH, β-actin, or total protein) to account for variations in protein loading. The results are typically expressed as a fold change relative to the vehicle-treated control.
Table 1: Representative Quantitative Western Blot Analysis of CaMKII Pathway Inhibition by this compound
| Treatment Group | Target Protein | Phosphorylation Site | Fold Change in Phosphorylation (Normalized to Total Protein & Relative to Vehicle) | p-value |
| Vehicle Control | CaMKII | Thr286 | 1.00 | - |
| This compound (1 µM) | CaMKII | Thr286 | 0.35 | <0.01 |
| This compound (5 µM) | CaMKII | Thr286 | 0.12 | <0.001 |
| Vehicle Control | PLN | Thr17 | 1.00 | - |
| This compound (1 µM) | PLN | Thr17 | 0.48 | <0.05 |
| This compound (5 µM) | PLN | Thr17 | 0.21 | <0.01 |
| Vehicle Control | GluA1 | Ser831 | 1.00 | - |
| This compound (1 µM) | GluA1 | Ser831 | 0.62 | <0.05 |
| This compound (5 µM) | GluA1 | Ser831 | 0.33 | <0.01 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Experimental Protocols
A detailed and standardized protocol is essential for obtaining reliable and reproducible Western blot data.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cells of interest (e.g., primary neurons, cardiomyocytes, or relevant cell lines) at an appropriate density in multi-well plates and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing cell culture medium and replace it with the medium containing the different concentrations of this compound or the vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment duration. This should be optimized based on the specific cell type and the expected kinetics of the signaling pathway.
-
Stimulation (Optional): If investigating the inhibitory effect of this compound on stimulated CaMKII activity, add a stimulating agent (e.g., ionomycin to increase intracellular calcium) for a short period before harvesting the cells.
Protein Extraction (Cell Lysis)
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitors immediately before use to prevent protein degradation and dephosphorylation.
-
Cell Lysis: Add the ice-cold lysis buffer to each well (e.g., 100 µL for a 6-well plate).
-
Scraping and Collection: Scrape the cells from the surface of the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new pre-chilled tube.
Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin, BSA).
-
Measurement: Measure the absorbance of the standards and samples using a spectrophotometer and calculate the protein concentration of each sample based on the standard curve.
Sample Preparation for SDS-PAGE
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration by adding lysis buffer.
-
Laemmli Buffer: Add an appropriate volume of Laemmli sample buffer (e.g., 4x or 6x) to each lysate.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifugation: Briefly centrifuge the samples to pellet any remaining debris.
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-50 µg) from each sample into the wells of a polyacrylamide gel (SDS-PAGE). Also, load a molecular weight marker to determine the size of the proteins. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-CaMKII, anti-total CaMKII) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
Detection and Data Analysis
-
Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization and Analysis: Normalize the intensity of the phosphorylated protein band to the corresponding total protein band or a loading control. Calculate the fold change in phosphorylation relative to the vehicle-treated control. Perform statistical analysis to determine the significance of the observed changes.
Visualizations
CaMKII Signaling Pathway
Caption: CaMKII activation and inhibition pathway.
Western Blot Experimental Workflow
Caption: Step-by-step Western blot workflow.
By following these detailed application notes and protocols, researchers can effectively utilize Western blot analysis to investigate the impact of this compound on cellular signaling pathways, thereby advancing our understanding of CaMKII's role in health and disease and aiding in the development of novel therapeutic strategies.
References
- 1. Active Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Regulates NMDA Receptor Mediated Postischemic Long-Term Potentiation (i-LTP) by Promoting the Interaction between CaMKII and NMDA Receptors in Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CaMKII (pan) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Live-Cell Imaging with CaMKII-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CaMKII-IN-1, a potent and highly selective inhibitor of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), in live-cell imaging applications. This document outlines the mechanism of action of this compound, presents its key quantitative data, and offers detailed protocols for monitoring its effects on CaMKII activity and translocation in living cells.
Introduction to CaMKII and its Inhibition
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in numerous cellular processes, including synaptic plasticity, learning and memory, and cardiac function.[1] Its activity is tightly regulated by intracellular calcium levels. Upon an increase in intracellular calcium, calmodulin (CaM) binds to CaMKII, leading to its activation and autophosphorylation, which allows the kinase to remain active even after calcium levels have returned to baseline.[2] Dysregulation of CaMKII activity has been implicated in various diseases, making it a significant target for therapeutic intervention.
This compound is a novel and highly selective inhibitor of CaMKII. Its potency and selectivity make it an excellent tool for dissecting the specific roles of CaMKII in cellular signaling pathways through live-cell imaging.
This compound: Mechanism of Action and Quantitative Data
This compound is a potent inhibitor of CaMKII with an IC50 of 63 nM.[3][4] It belongs to a class of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives and acts as a calmodulin non-competitive inhibitor.[3] This means it does not compete with calmodulin for binding to CaMKII but likely inhibits the kinase's catalytic activity directly.
One of the key advantages of this compound is its high selectivity. It shows minimal inhibition against a panel of other kinases, making it a specific tool for probing CaMKII function.
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference(s) |
| Target | CaMKII | [3][4] |
| IC50 | 63 nM | [3][4] |
| Selectivity | >100-fold selective over CaMKIV, MLCK, p38α, Akt1, and PKC | [3] |
| Mechanism | Calmodulin non-competitive | [3] |
Visualizing CaMKII Signaling Pathways
To effectively study the impact of this compound, it is essential to understand the signaling cascade in which CaMKII is involved. The following diagram illustrates the canonical CaMKII activation pathway.
Caption: CaMKII signaling pathway activation and inhibition.
Experimental Protocols for Live-Cell Imaging
Two primary methods are commonly employed to visualize CaMKII activity and the effects of inhibitors like this compound in live cells: Förster Resonance Energy Transfer (FRET) biosensors and fluorescently tagged CaMKII translocation assays.
Protocol 1: Monitoring CaMKII Activity with a FRET Biosensor (e.g., Camui)
This protocol utilizes a genetically encoded FRET-based biosensor, such as Camui, which changes its conformation and FRET efficiency upon CaMKII activation.[5][6]
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa, primary neurons)
-
Camui biosensor plasmid
-
Transfection reagent
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Stimulus to induce CaMKII activation (e.g., ionomycin, glutamate)
-
Confocal or widefield fluorescence microscope equipped for live-cell imaging with FRET capabilities (CFP and YFP filter sets) and environmental control (37°C, 5% CO2).
Experimental Workflow:
Caption: Workflow for FRET-based CaMKII activity assay.
Detailed Steps:
-
Cell Preparation: 24-48 hours prior to imaging, seed cells onto glass-bottom imaging dishes to achieve 50-70% confluency at the time of transfection.
-
Transfection: Transfect cells with the Camui biosensor plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Protein Expression: Incubate the cells for 24-48 hours to allow for sufficient expression of the biosensor.
-
Inhibitor Incubation:
-
Prepare a working solution of this compound in live-cell imaging medium. Based on its IC50 of 63 nM, a starting concentration range of 100 nM to 1 µM is recommended for initial experiments. A final concentration of 10 µM for other inhibitors like KN-93 has been used in cell culture.[7] Optimization is crucial for each cell type.
-
Replace the culture medium with the this compound solution or a vehicle control (containing the same concentration of DMSO).
-
Incubate for 30-60 minutes at 37°C.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within an environmental chamber.
-
Acquire baseline images in both the CFP and YFP channels.
-
Add a stimulus to induce CaMKII activation (e.g., 1-5 µM ionomycin or 100 µM glutamate).
-
Immediately begin time-lapse imaging, acquiring images in both channels every 10-30 seconds for 10-30 minutes.
-
-
Data Analysis:
-
For each time point, calculate the FRET ratio (e.g., YFP emission / CFP emission) for individual cells or regions of interest.
-
A decrease in the FRET ratio typically indicates CaMKII activation.
-
Compare the change in FRET ratio between this compound treated and vehicle-treated cells to quantify the inhibitory effect.
-
Protocol 2: Visualizing CaMKII Translocation with GFP-CaMKII
This protocol monitors the stimulus-induced translocation of CaMKII to specific subcellular compartments, a hallmark of its activation. This is often visualized using a GFP-tagged CaMKII construct.[8]
Materials:
-
Mammalian cell line of interest (e.g., primary neurons)
-
GFP-CaMKII expression plasmid
-
Transfection reagent
-
Complete cell culture medium
-
Live-cell imaging medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Stimulus to induce CaMKII translocation (e.g., glutamate)
-
Confocal microscope equipped for live-cell imaging and environmental control.
Experimental Workflow:
Caption: Workflow for GFP-CaMKII translocation assay.
Detailed Steps:
-
Cell Preparation and Transfection: Follow steps 1-3 from Protocol 1, using the GFP-CaMKII expression plasmid.
-
Inhibitor Incubation: Follow step 4 from Protocol 1.
-
Live-Cell Imaging:
-
Place the imaging dish on the confocal microscope stage.
-
Acquire a pre-stimulation image to document the initial distribution of GFP-CaMKII.
-
Add a stimulus (e.g., 100 µM glutamate for neuronal cultures).
-
Acquire images at various time points post-stimulation (e.g., 1, 5, 15, and 30 minutes) to track the translocation of GFP-CaMKII.
-
-
Data Analysis:
-
Quantify the change in GFP fluorescence intensity in specific subcellular regions (e.g., dendritic spines in neurons) over time.
-
Compare the extent of translocation in this compound treated cells versus vehicle-treated cells.
-
Data Interpretation and Troubleshooting
-
Concentration Optimization: The optimal concentration of this compound may vary between cell types and experimental conditions. It is crucial to perform a dose-response curve to determine the lowest effective concentration that produces the desired inhibitory effect without causing cytotoxicity.
-
Duration of Inhibition: The duration of this compound's inhibitory effect in live cells should be determined empirically for long-term imaging experiments.
-
Controls: Always include a vehicle control (DMSO) to account for any effects of the solvent. A positive control for CaMKII inhibition (e.g., KN-93) can also be beneficial.
-
Phototoxicity: Minimize light exposure to the cells to avoid phototoxicity, which can affect cellular processes and lead to artifacts. Use the lowest laser power and exposure time necessary to obtain a good signal-to-noise ratio.
By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the dynamic roles of CaMKII in a wide range of cellular functions using live-cell imaging.
References
- 1. Overexpression of Ca2+/Calmodulin-Dependent Protein Kinase II in PC12 Cells Alters Cell Growth, Morphology, and Nerve Growth Factor-Induced Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of tetracyclic azepine and oxazocine derivatives and their potential as MAPKAP-K2 (MK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as novel class of potent and highly selective CaMKII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Visualizing CaMKII and CaM activity: a paradigm of compartmentalized signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Navigating CaMKII-IN-1 Solubility Challenges in Aqueous Buffers: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the selective CaMKII inhibitor, CaMKII-IN-1, its low solubility in aqueous buffers can present a significant experimental hurdle. This technical guide provides troubleshooting strategies and frequently asked questions (FAQs) to address these solubility issues, ensuring reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution in 100% DMSO. One supplier suggests a solubility of at least 54 mg/mL (98.52 mM) in DMSO.[1] For optimal results, use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.[1]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A2: Direct dissolution of this compound in purely aqueous buffers is not recommended and will likely result in precipitation. Like many kinase inhibitors, this compound is a lipophilic compound with poor aqueous solubility.[3][4][5] To prepare a working solution, the DMSO stock should be serially diluted into the desired aqueous buffer.
Q3: I observed precipitation when diluting my this compound DMSO stock into my aqueous buffer. What should I do?
A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, typically between 0.1% and 1%. However, always check the tolerance of your specific cell line or assay to DMSO, as it can have cytotoxic effects at higher concentrations.
-
Vortexing/Mixing: Immediately after adding the DMSO stock to the aqueous buffer, vortex or mix the solution vigorously to ensure rapid and uniform dispersion of the compound.
-
Sonication: If precipitation persists, brief sonication of the final solution can help to break down aggregates and improve dissolution.[6]
-
Gentle Warming: Gently warming the solution to 37°C may aid in dissolving the precipitate. However, be cautious with temperature-sensitive components in your buffer.[7]
-
Use of Surfactants or Co-solvents: For challenging applications, consider the use of a small amount of a biocompatible surfactant like Tween-80 or a co-solvent such as PEG300.[6]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound in aqueous buffers.
Table 1: Quantitative Solubility Data for this compound and a Related Compound
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | ≥ 54 mg/mL (98.52 mM)[1] | Use of new, anhydrous DMSO is recommended.[1] |
| CaMKIIα-IN-1 | DMSO | 100 mg/mL (358.82 mM)[6] | Ultrasonic treatment may be needed.[6] |
| CaMKIIα-IN-1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (8.97 mM)[6] | Requires sequential addition of solvents and sonication.[6] |
| CaMKIIα-IN-1 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (8.97 mM)[6] | Ultrasonic treatment may be needed.[6] |
| CaMKIIα-IN-1 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL (8.97 mM)[6] | Ultrasonic treatment may be needed.[6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired high-concentration stock (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1]
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer (for in vitro assays)
This protocol is adapted from a formulation for a similar compound and may require optimization for your specific application.
-
Begin with your high-concentration this compound stock solution in DMSO.
-
Perform an intermediate dilution of the stock solution in your chosen aqueous buffer (e.g., PBS, cell culture medium). It is crucial to add the DMSO stock to the buffer while vortexing to ensure rapid mixing.
-
For a final working solution, perform a final dilution into the aqueous buffer, again with vigorous mixing.
-
If precipitation occurs , consider the following modifications:
-
Option A (Co-solvent/Surfactant): Prepare a vehicle solution containing a small percentage of a co-solvent and/or surfactant. A formulation for a similar compound, CaMKIIα-IN-1, uses a vehicle of 10% DMSO, 40% PEG300, and 5% Tween-80 in saline.[6] You can adapt this by preparing a more dilute vehicle suitable for your in vitro system (e.g., reducing the percentages of PEG300 and Tween-80). Always test the vehicle alone as a control in your experiment.
-
Option B (Direct Dilution with Sonication): After diluting the DMSO stock into your aqueous buffer, place the tube in a sonicator bath for 5-10 minutes, or until the solution clears.[6]
-
Important Considerations:
-
Always prepare fresh working solutions on the day of the experiment.[6][8]
-
Visually inspect your final working solution for any signs of precipitation before adding it to your cells or assay.
-
The final concentration of DMSO in your experiment should be kept as low as possible and should not exceed the tolerance of your experimental system.
Visualizing Key Pathways and Workflows
CaMKII Signaling Pathway
Caption: Overview of the CaMKII signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Solubility
Caption: A step-by-step workflow for addressing solubility issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. iris.hi.is [iris.hi.is]
- 4. researchgate.net [researchgate.net]
- 5. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - EE [thermofisher.com]
- 8. selleckchem.com [selleckchem.com]
Determining the Optimal Working Concentration of CaMKII-IN-1: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing CaMKII-IN-1, a potent and highly selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). This guide offers troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: As a starting point, a concentration range of 1-10 µM is often used for selective CaMKII inhibitors in cell culture. However, the optimal concentration is highly dependent on the specific cell type, experimental conditions, and the desired level of inhibition. We strongly recommend performing a dose-response experiment to determine the effective concentration for your specific system.
Q2: How can I determine the optimal working concentration of this compound for my experiment?
A2: The most effective method is to perform a dose-response curve. This involves treating your cells with a range of this compound concentrations and then measuring a relevant downstream readout. This could be the phosphorylation of a known CaMKII substrate (e.g., Phospholamban at Thr17) via Western blot, or a functional cellular response regulated by CaMKII. The goal is to identify the concentration that produces the desired inhibitory effect with minimal off-target effects.
Q3: What is the IC50 of this compound?
A3: this compound is a highly potent inhibitor with an IC50 value of 63 nM.[1][2][3][4] This value represents the concentration of the inhibitor required to reduce the in vitro activity of the CaMKII enzyme by 50%. It is important to note that the effective concentration in a cellular context may be higher due to factors like cell permeability and stability.
Q4: How selective is this compound?
A4: this compound exhibits high selectivity for CaMKII over other kinases. It has been shown to have minimal effect on CaMKIV, MLCK, p38α, Akt1, and PKC.[1][2][3][4][5] This high selectivity minimizes the risk of off-target effects, making it a valuable tool for studying CaMKII-specific functions.
Q5: What are some common solvents for dissolving this compound?
A5: this compound is typically soluble in dimethyl sulfoxide (DMSO).[5] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Be sure to consider the final DMSO concentration in your experiments, as high concentrations can have cytotoxic effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of the inhibitor | Concentration too low: The concentration of this compound may be insufficient to effectively inhibit CaMKII in your specific cell type or experimental setup. | Perform a dose-response experiment with a wider and higher range of concentrations. |
| Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. | Ensure the inhibitor is stored correctly, protected from light, and that fresh dilutions are prepared for each experiment. Solutions are unstable and should be prepared fresh.[2] | |
| Poor cell permeability: The inhibitor may not be efficiently entering the cells. | While this compound is generally cell-permeable, you can try increasing the incubation time. | |
| High cell toxicity or off-target effects | Concentration too high: The concentration of this compound may be in a range that causes non-specific effects or cytotoxicity. | Perform a dose-response curve and a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the optimal concentration with minimal toxicity. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent is consistent across all experimental conditions and is below the toxic threshold for your cells (typically <0.1-0.5%). | |
| Inconsistent results between experiments | Variability in experimental conditions: Minor differences in cell density, incubation time, or inhibitor preparation can lead to variability. | Standardize all experimental parameters as much as possible. Prepare fresh inhibitor dilutions for each experiment. |
| Cell line instability: The characteristics of your cell line may have changed over time. | Use cells with a low passage number and regularly check for mycoplasma contamination. |
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 | 63 nM | [1][2][3][4] |
| Selectivity | Highly selective against CaMKIV, MLCK, p38α, Akt1, PKC | [1][2][3][4][5] |
| Solubility | Soluble in DMSO | [5] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Dose-Response Curve and Western Blot
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Cell Seeding: Plate your cells at a consistent density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical range to test would be from 0.1 µM to 20 µM, including a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a predetermined amount of time (e.g., 1-24 hours), depending on your experimental goals.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a known downstream target of CaMKII (e.g., phospho-PLN at Thr17) and an antibody for total CaMKII or a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with an appropriate secondary antibody.
-
Detect the protein bands using a suitable detection reagent and imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated protein and normalize them to the loading control. Plot the normalized intensity against the inhibitor concentration to generate a dose-response curve and determine the EC50 (the concentration that gives half-maximal effect).
Visualizations
Caption: CaMKII Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal working concentration of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
potential off-target effects of CaMKII-IN-1
Welcome to the technical support center for CaMKII-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this inhibitor. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in the design and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A1: Off-target effects refer to the modulation of proteins other than the intended target. For kinase inhibitors, which typically target the highly conserved ATP-binding pocket, there is a risk of binding to and inhibiting other kinases with similar structural features.[1] This is a significant concern because it can lead to misinterpretation of experimental results, where an observed biological effect may be incorrectly attributed to the inhibition of the primary target (CaMKII) when it is actually caused by the inhibition of an unintended kinase.[2] Furthermore, these off-target activities can result in unexpected cellular toxicity or confounding phenotypes.[3]
Q2: Is there a public kinase selectivity profile for this compound? What are its potential off-targets?
A2: Currently, a comprehensive, publicly available kinome scan or selectivity profile for this compound is not available in the reviewed literature. The compound is described as a selective inhibitor for studying the roles of CaMKII.[4] However, researchers should be aware that even inhibitors described as "selective" can have off-target effects.[3]
For context, other well-studied CaMKII inhibitors have known off-targets. For example, KN-93 also inhibits CaMKI, CaMKIV, Fyn, Haspin, Hck, Lck, MLCK, Tec, TrkA, and certain ion channels.[3][5] Another inhibitor, STO-609, which targets the upstream kinase CaMKK2, was found to potently inhibit at least 13 other kinases, including CDKL2, GRK3, and STK36, in a broad kinase panel screen.[6] These examples underscore the importance of empirically validating the selectivity of this compound within your experimental context.
Q3: How can I differentiate between on-target CaMKII inhibition and potential off-target effects in my experiment?
-
Use Multiple, Structurally Distinct Inhibitors: If an observed effect is genuinely due to CaMKII inhibition, it should be reproducible using at least two different inhibitors that have distinct chemical structures and, therefore, likely different off-target profiles.[2]
-
Use a Kinase-Dead Control: If available, a negative control compound that is structurally similar to this compound but inactive against CaMKII can help demonstrate that the observed effect is not due to non-specific chemical properties.
-
Rescue Experiments: Use genetic methods, such as expressing a CaMKII mutant that is resistant to this compound, to see if the phenotype can be reversed. Conversely, using siRNA or shRNA to knock down CaMKII should phenocopy the effects of the inhibitor.
-
Confirm Target Engagement: Directly measure the phosphorylation of a known CaMKII substrate in your cells or tissue after treatment. A reduction in phosphorylation confirms that CaMKII has been inhibited at the cellular level.
Q4: My results with this compound are unexpected or inconsistent with published CaMKII functions. Could this be an off-target effect?
A4: Yes, unexpected results are a primary reason to suspect off-target activity. If the phenotype you observe does not align with the known roles of CaMKII in pathways like synaptic plasticity, gene expression, or cell survival, it is prudent to investigate potential off-target effects.[7] Refer to the troubleshooting guide below for actionable steps.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected Phenotype Observed | The observed effect may be due to the inhibition of an unknown off-target kinase or non-kinase protein. | 1. Validate with a Second Inhibitor: Use a structurally unrelated CaMKII inhibitor (e.g., a peptide inhibitor like Autocamtide-2-related inhibitory peptide) to see if the phenotype is replicated.2. Perform a Kinase Selectivity Screen: Submit this compound to a commercial kinase profiling service to identify potential off-target kinases (See Protocol 1).3. Test Suspected Off-Targets: If the screen identifies potent off-targets, use specific inhibitors or siRNA for those kinases to see if they produce the same phenotype. |
| Conflicting Results with Different CaMKII Inhibitors | One of the inhibitors may have a unique off-target effect that is responsible for the observed phenotype, meaning the effect is not related to CaMKII.[2] | 1. Review Off-Target Data: Compare the known selectivity profiles of the inhibitors used. For example, if you are comparing this compound with KN-93, consider that KN-93 also inhibits L-type Ca²+ channels.[5]2. Isolate the Effect: Design experiments to specifically test the involvement of the known off-targets of the comparator inhibitor. |
| Lack of Effect Where CaMKII Inhibition is Expected | The inhibitor may not be potent enough at the concentration used, may have poor cell permeability, or may be rapidly metabolized in your specific model system. | 1. Confirm Target Engagement: Use Western blotting to check the phosphorylation status of a known CaMKII substrate (e.g., p-GluA1 at Ser831 in neurons) to confirm the inhibitor is active in your cells.2. Perform a Dose-Response Curve: Titrate the concentration of this compound to ensure you are using an effective dose.3. Check Cellular Accumulation: If possible, use analytical methods like LC-MS to measure the intracellular concentration of the compound. |
Data Presentation: Example Kinase Selectivity Profile
As no public kinome scan data for this compound is available, the following table for the related CaMKK inhibitor STO-609 is provided as an illustrative example of how such data is presented. This demonstrates that even inhibitors considered "selective" can have significant activity against other kinases.
Table 1: Off-Target Profile of STO-609 at 1 µM Concentration Data derived from a KINOMEscan® assay, showing residual kinase activity as a percentage of the DMSO control (Percent of Control). A lower value indicates stronger inhibition.
| Target Kinase | Percent of Control (PoC) |
| CAMKK2 (On-Target) | 0.1 |
| CDKL2 | 0.1 |
| GRK3 | 0.2 |
| STK36 | 0.25 |
| CSNK2A2 | 0.3 |
| YSK4 | 0.3 |
| DAPK2 | 0.4 |
| PIM2 | 0.5 |
| PIM3 | 0.6 |
| PHKG2 | 0.9 |
| CAMKK1 | 1.1 |
| MARK1 | 1.2 |
| CIT | 1.3 |
| TRPM6 | 1.6 |
| Source: Adapted from data on STO-609.[6] |
Experimental Protocols
Protocol 1: Assessing Kinase Selectivity via a Commercial Service
This protocol outlines the general steps for using a commercial kinase profiling service (e.g., KINOMEscan®, Reaction Biology, MRC PPU).[1][8]
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (typically 10-100 mM) in a suitable solvent (e.g., DMSO). Ensure the highest purity of the compound.
-
Service Selection: Choose a vendor and select a screening panel. Panels can range from a few dozen kinases to nearly the entire human kinome (~400 kinases).[6] For initial off-target discovery, a broad panel is recommended.
-
Assay Format: Most services use binding assays (e.g., active site-directed competition binding) or enzymatic activity assays.[8] The service will typically perform the assay at one or two fixed concentrations of your inhibitor (e.g., 1 µM and 10 µM).
-
Data Analysis: The service will provide a report, usually listing kinases that show significant inhibition (e.g., >90% inhibition or a low Percent of Control). This data can be used to identify primary off-targets.
-
Follow-Up: For any significant off-targets, perform follow-up dose-response experiments (IC₅₀ or KᏧ determination) to quantify the potency of inhibition.
Protocol 2: Cellular Validation of a Suspected Off-Target
This protocol describes how to confirm if a suspected off-target (identified in Protocol 1) is responsible for an observed cellular phenotype.
-
Select Tools:
-
Obtain a highly selective inhibitor for the suspected off-target kinase (Off-Target-IN-1).
-
Obtain at least two independent siRNA or shRNA constructs targeting the off-target kinase.
-
-
Phenotypic Comparison:
-
Treat your cells with this compound at a concentration that produces the phenotype of interest.
-
In parallel, treat the cells with Off-Target-IN-1 across a range of concentrations.
-
In a separate experiment, transfect/transduce cells with the siRNA/shRNA constructs to knock down the expression of the off-target kinase. Use a non-targeting control siRNA/shRNA.
-
-
Data Collection:
-
Measure the specific phenotype of interest (e.g., cell viability, gene expression, protein phosphorylation) in all experimental conditions.
-
For the siRNA/shRNA experiment, confirm knockdown of the target protein by Western blot or qPCR.
-
-
Interpretation:
-
If treating with Off-Target-IN-1 or knocking down the off-target kinase reproduces the phenotype observed with this compound, it strongly suggests the phenotype is mediated by this off-target.
-
If the phenotype is only observed with this compound, it is more likely to be an on-target effect or mediated by a different off-target.
-
Visualizations
References
- 1. The selectivity of protein kinase inhibitors: a further update | MRC PPU [ppu.mrc.ac.uk]
- 2. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Challenges and Opportunities for Therapeutic Targeting of Calmodulin Kinase II in Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CaMKII as a Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
minimizing cytotoxicity of CaMKII-IN-1 in cells
Welcome to the technical support center for CaMKII-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing potential cytotoxicity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small-molecule inhibitor of Calcium/calmodulin-dependent protein kinase II (CaMKII).[1][2][3] It functions by competing with ATP for binding to the kinase domain of CaMKII, thereby preventing the phosphorylation of its downstream targets.
Q2: What are the known off-target effects of this compound?
A2: this compound is highly selective for CaMKII. It shows significantly less activity against other kinases such as CaMKIV, myosin light-chain kinase (MLCK), p38α, Akt1, and PKC.[1][2] However, as with any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is always recommended to include appropriate controls in your experiments to validate that the observed effects are due to CaMKII inhibition.
Q3: What is the recommended starting concentration for this compound in cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. Based on its IC50 value of 63 nM for CaMKII, a starting concentration range of 0.1 to 1 µM is generally recommended for initial experiments.[2][3] It is crucial to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired biological response while minimizing cytotoxicity.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically soluble in DMSO.[1] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: I am observing significant cell death in my cultures after treating with this compound.
Possible Cause 1: Concentration of this compound is too high.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a low concentration (e.g., 100 nM) and titrate up to a concentration that gives the desired effect without significant cell death. A typical cell viability assay, such as an MTT or CellTiter-Glo® assay, can be used to quantify cytotoxicity.
Possible Cause 2: Prolonged incubation time.
-
Solution: The duration of exposure to this compound can influence cytotoxicity. Conduct a time-course experiment to identify the shortest incubation time required to observe the desired biological effect. For some cell types, prolonged inhibition of CaMKII can interfere with essential cellular processes like cell cycle progression and survival, leading to apoptosis.[4]
Possible Cause 3: High sensitivity of the cell line to CaMKII inhibition.
-
Solution: Some cell lines may be inherently more sensitive to the inhibition of CaMKII signaling. If reducing the concentration and incubation time does not alleviate cytotoxicity, consider using a different cell line that is less dependent on CaMKII for survival.
Possible Cause 4: Off-target effects.
-
Solution: Although this compound is highly selective, off-target effects at higher concentrations can contribute to cytotoxicity. To confirm that the observed phenotype is due to CaMKII inhibition, consider using a structurally different CaMKII inhibitor as a control. Additionally, a rescue experiment where you express a drug-resistant CaMKII mutant could help validate the on-target effect.
Possible Cause 5: Solvent (DMSO) toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your specific cell line (generally ≤ 0.1%). Always include a vehicle control (medium with the same concentration of DMSO as the drug-treated wells) in your experiments.
Issue 2: My results are inconsistent across experiments.
Possible Cause 1: Inconsistent drug preparation.
-
Solution: Prepare fresh working dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the inhibitor is fully dissolved in the culture medium before adding it to the cells.
Possible Cause 2: Variation in cell culture conditions.
-
Solution: Maintain consistent cell culture practices, including cell passage number, seeding density, and growth phase. Cells at different confluencies or passage numbers can respond differently to drug treatment.
Possible Cause 3: Instability of the compound in culture medium.
-
Solution: Some small molecules can be unstable in aqueous solutions over time. If you suspect instability, consider refreshing the medium with a new drug dilution for longer incubation periods.
Data Presentation
Table 1: Selectivity Profile of this compound
| Kinase | IC50 (µM) |
| CaMKII | 0.063 |
| CaMKIV | >60 |
| MLCK | 36 |
| p38α | 11 |
| Akt1 | 30 |
| PKC | 21 |
Data compiled from publicly available sources.[1] This table highlights the high selectivity of this compound for its primary target.
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A suggested range is from 10 µM down to 1 nM in half-log or full-log steps. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 for cytotoxicity and the maximum non-toxic concentration.
Protocol 2: Assessing Apoptosis Induction by this compound
-
Cell Treatment: Plate cells in an appropriate format (e.g., 6-well plates) and treat them with different concentrations of this compound, including a non-toxic and a potentially cytotoxic concentration determined from Protocol 1. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the cells for the desired time point.
-
Apoptosis Assay: Harvest the cells and perform an apoptosis assay. Common methods include:
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Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
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Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminometric or fluorometric assay.
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TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
-
Data Analysis: Quantify the percentage of apoptotic cells or the level of caspase activity for each treatment condition and compare it to the controls.
Visualizations
Caption: CaMKII signaling in cell survival and apoptosis.
Caption: Troubleshooting workflow for this compound cytotoxicity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Inhibition Induces Neurotoxicity via Dysregulation of Glutamate/Calcium Signaling and Hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
CaMKII-IN-1 degradation in experimental assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CaMKII-IN-1 in experimental assays. The information is designed to address common issues related to the perceived degradation and stability of the compound.
General Information and FAQs
Q1: What is this compound and how does it work?
This compound is a potent and highly selective small molecule inhibitor of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[1][2] It functions by competing with ATP to block the kinase activity of CaMKII, thereby preventing the phosphorylation of its downstream targets.[3] CaMKII is a crucial serine/threonine kinase involved in numerous cellular processes, including learning, memory, and calcium homeostasis.[4]
Q2: What is the shelf-life and proper storage condition for this compound?
When stored as a solid powder at -20°C, this compound is stable for at least four years.[1] Stock solutions are typically prepared in DMSO. For optimal stability, it is recommended to store stock solutions in aliquots at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[5] For shorter-term storage of up to one month, -20°C is acceptable.[5]
Q3: Is this compound susceptible to degradation?
While all chemical compounds can undergo decomposition under certain conditions, this compound is a stable molecule when handled and stored correctly.[1] What might be perceived as "degradation" in an experimental setting is often due to other factors such as chemical instability in certain solvents, precipitation out of solution, or metabolism in cell-based or in vivo systems.
Troubleshooting Guide
Q4: I am observing a loss of this compound activity in my experiments. Is the compound degrading?
A perceived loss of activity is a common issue that can stem from several factors other than chemical degradation. Consider the following possibilities:
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Improper Storage: Repeated freeze-thaw cycles of stock solutions can lead to a decrease in the effective concentration of the inhibitor. Ensure that stock solutions are aliquoted and stored at -80°C.[3][5]
-
Solution Instability: this compound solutions are unstable over the long term. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[5]
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Precipitation: The inhibitor may precipitate out of the working solution, especially in aqueous buffers. This can be influenced by the final concentration of DMSO and the composition of the buffer. If you observe any precipitate, sonication or gentle warming may help to redissolve the compound.[5]
-
Adsorption to Plastics: Small molecule inhibitors can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in your assay. Using low-adhesion plastics or pre-rinsing with a buffer solution may help to mitigate this.
Q5: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results are often a sign of variability in experimental conditions. Here are some common sources of inconsistency:
-
Inaccurate Pipetting: Given the potent nature of this compound (IC50 = 63 nM), small errors in pipetting can lead to significant variations in the final concentration.[2] Ensure your pipettes are properly calibrated.
-
Variable DMSO Concentration: The final concentration of DMSO in your assay should be kept constant across all conditions, as it can affect enzyme activity and cell viability.
-
Cell Passage Number: In cell-based assays, the passage number of your cells can influence their response to inhibitors. It is best to use cells within a consistent and low passage number range.
-
Assay Conditions: Factors such as pH, temperature, and incubation time can all affect the outcome of your experiment. Ensure these are tightly controlled.
Q6: I am seeing unexpected or off-target effects in my cell-based assays. Is this due to a degradation product?
While the possibility of active degradation products cannot be entirely ruled out without specific analysis, off-target effects are a known consideration for many small molecule inhibitors.[6]
-
High Concentrations: Using concentrations significantly above the IC50 value increases the likelihood of off-target effects. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.[6]
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Selectivity Profile: this compound is highly selective for CaMKII over several other kinases like CaMKIV, MLCK, p38α, Akt1, and PKC.[1][2] However, at high concentrations, some inhibition of these other kinases may occur.
-
Cellular Metabolism: In cellular systems, the compound may be metabolized into other forms with different activity profiles. This is a complex issue that often requires specialized bioanalytical techniques to investigate.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 |
| CaMKII | 63 nM |
| CaMKIV | >60 µM |
| MLCK | 36 µM |
| p38α | 11 µM |
| Akt1 | 30 µM |
| PKC | 21 µM |
Data sourced from Cayman Chemical.[1]
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 54 mg/mL (98.52 mM) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (8.97 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (8.97 mM) |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (8.97 mM) |
Data sourced from MedchemExpress. It is noted that hygroscopic DMSO can significantly impact solubility, and newly opened DMSO should be used. Ultrasonic treatment may be needed to aid dissolution.[5]
Experimental Protocols
Protocol: In Vitro CaMKII Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound in an in vitro kinase assay.
-
Prepare Reagents:
-
Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA.
-
CaMKII Enzyme: Recombinant human CaMKII.
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Substrate: Autocamtide-2 (KKALRRQETVDAL).
-
ATP: [γ-32P]ATP.
-
This compound Stock Solution: 10 mM in 100% DMSO.
-
Stop Solution: 75 mM phosphoric acid.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO control).
-
Add 20 µL of the CaMKII enzyme and substrate mixture in kinase buffer.
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Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of ATP in kinase buffer.
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Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding 50 µL of the stop solution.
-
Transfer 10 µL of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the paper three times for 5 minutes each with 0.75% phosphoric acid.
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified CaMKII signaling pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resources.biomol.com [resources.biomol.com]
Technical Support Center: Ensuring Complete Inhibition of CaMKII with CaMKII-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of CaMKII-IN-1, a potent and selective CaMKII inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure complete and specific inhibition of CaMKII in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the CaMKII catalytic domain. This prevents the phosphorylation of CaMKII substrates, thereby inhibiting its kinase activity.
Q2: What is the recommended concentration of this compound to achieve complete inhibition?
The effective concentration of this compound can vary depending on the cell type, experimental conditions, and the intracellular concentration of ATP. A good starting point for cell culture experiments is a concentration range of 1-10 µM.[2] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. The IC50 of this compound is 63 nM in biochemical assays.[1]
Q3: How can I be sure that I am achieving complete inhibition of CaMKII?
Complete inhibition of CaMKII should be validated experimentally. The most common methods include:
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Western Blotting for Phospho-CaMKII (Thr286): Assess the autophosphorylation status of CaMKII at Threonine 286. A significant reduction in this phosphorylation indicates inhibition of CaMKII activity.
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Western Blotting for Phosphorylated Downstream Targets: Measure the phosphorylation levels of known CaMKII substrates (e.g., Phospholamban at Thr17 in cardiac myocytes).
-
In Vitro Kinase Assay: Directly measure the enzymatic activity of CaMKII in the presence and absence of the inhibitor.
Q4: Is this compound selective for CaMKII?
This compound has been shown to be highly selective for CaMKII over a range of other kinases, including CaMKIV, MLCK, p38a, Akt1, and PKC.[1][3] However, as with any kinase inhibitor, it is good practice to test for potential off-target effects in your experimental system, especially when using higher concentrations.
Q5: What is the stability of this compound in solution?
Stock solutions of this compound are typically prepared in DMSO. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] The stability of the inhibitor in cell culture media at 37°C should be determined empirically for long-duration experiments. Some sources suggest that solutions are unstable and should be prepared fresh.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete inhibition of CaMKII activity (as assessed by p-CaMKII levels or substrate phosphorylation) | 1. Insufficient inhibitor concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. 2. High intracellular ATP concentration: this compound is an ATP-competitive inhibitor, so high levels of cellular ATP can compete for binding. 3. Inhibitor degradation: The inhibitor may have degraded due to improper storage or instability in the experimental medium. 4. High CaMKII expression levels: The target cells may have very high endogenous levels of CaMKII. | 1. Perform a dose-response curve: Test a range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal inhibitory concentration. 2. Consider ATP-depleting conditions (with caution): This is not always feasible or desirable, but it is a factor to be aware of. 3. Prepare fresh inhibitor solutions: Always use freshly prepared dilutions from a properly stored stock solution. 4. Increase inhibitor concentration: A higher concentration may be required to fully inhibit the large amount of enzyme. |
| Observed off-target effects or unexpected cellular responses | 1. Non-specific binding: At high concentrations, this compound may inhibit other kinases. 2. Cellular toxicity: The inhibitor or the solvent (DMSO) may be causing cellular stress or toxicity. | 1. Use the lowest effective concentration: Determine the minimal concentration that achieves complete CaMKII inhibition. 2. Include a negative control: Use a structurally similar but inactive compound if available. 3. Perform rescue experiments: If possible, express a CaMKII mutant that is resistant to the inhibitor to confirm that the observed phenotype is due to CaMKII inhibition. 4. Run a vehicle control: Ensure that the concentration of DMSO used is not causing toxicity. |
| Variability in results between experiments | 1. Inconsistent inhibitor preparation: Differences in the preparation of stock and working solutions. 2. Cell passage number and confluency: Cellular responses can vary with these parameters. 3. Duration of inhibitor treatment: The timing of inhibition may be critical for the observed effect. | 1. Standardize solution preparation: Use a consistent protocol for preparing and storing the inhibitor. 2. Maintain consistent cell culture practices: Use cells within a defined passage number range and at a consistent confluency. 3. Optimize and standardize the treatment time: Perform a time-course experiment to determine the optimal duration of inhibition. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Kinase | IC50 (nM) |
| CaMKII | 63 |
| CaMKIV | >60,000 |
| MLCK | 36,000 |
| p38α | 11,000 |
| Akt1 | 30,000 |
| PKC | 21,000 |
| Data sourced from Cayman Chemical.[3] |
Table 2: Recommended Starting Concentrations for CaMKII Inhibitors in Cell Culture
| Inhibitor | Recommended Starting Concentration |
| This compound | 1 - 10 µM |
| KN-93 | 10 µM |
| tat-CN21 | 5 µM |
| Concentrations are starting points and should be optimized for each specific experimental system.[2] |
Experimental Protocols
Protocol 1: Validation of CaMKII Inhibition by Western Blotting for Phospho-CaMKII (Thr286)
Objective: To determine the effectiveness of this compound by measuring the level of CaMKII autophosphorylation at Threonine 286.
Materials:
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Cells of interest
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This compound
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DMSO (for stock solution)
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibody against Phospho-CaMKII (Thr286)
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Primary antibody against total CaMKII
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 5, 10 µM) for the desired duration. Include a vehicle control (DMSO).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody against Phospho-CaMKII (Thr286) overnight at 4°C, following the manufacturer's recommended dilution.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
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Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total CaMKII to normalize for protein loading.
Protocol 2: In Vitro CaMKII Kinase Assay
Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of purified CaMKII.
Materials:
-
Recombinant active CaMKII
-
CaMKII substrate (e.g., Autocamtide-2)
-
This compound
-
Kinase assay buffer
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ATP (radiolabeled or non-radiolabeled depending on the detection method)
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Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare Reactions: In a microplate, prepare the kinase reaction mixtures containing kinase assay buffer, recombinant CaMKII, and the CaMKII substrate.
-
Add Inhibitor: Add varying concentrations of this compound to the wells. Include a no-inhibitor control and a no-enzyme control.
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Initiate Reaction: Start the kinase reaction by adding ATP.
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Incubate: Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time.
-
Stop Reaction and Detect: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced with a luminescent assay.
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Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: CaMKII Activation and Inhibition Pathway.
References
interpreting unexpected outcomes with CaMKII-IN-1
Welcome to the technical support center for CaMKII-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected outcomes and to offer troubleshooting support for experiments involving this selective CaMKII inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the CaMKII kinase domain. This prevents the phosphorylation of CaMKII substrates, thereby inhibiting its enzymatic activity.
Q2: How selective is this compound?
Q3: What are the known off-target effects of CaMKII inhibitors that I should be aware of?
A3: While this compound is highly selective, it's crucial to be aware of off-target effects reported for other CaMKII inhibitors, particularly those with different mechanisms of action. For instance, the commonly used inhibitor KN-93 has been shown to inhibit L-type Ca2+ channels and voltage-dependent K+ channels.[3] It's also known to affect other kinases like CaMKIV and synaptic PKC.[4] Using structurally and mechanistically distinct inhibitors in parallel can help confirm that an observed effect is indeed due to CaMKII inhibition.[4]
Q4: Can CaMKII inhibitors ever enhance CaMKII function?
A4: Paradoxically, some ATP-competitive CaMKII inhibitors have been observed to enhance the binding of CaMKII to certain protein partners, such as the NMDA receptor subunit GluN2B.[4] This is an important consideration when interpreting results, as it could lead to unexpected functional outcomes that are not solely due to the inhibition of catalytic activity.
Troubleshooting Guide
This guide addresses specific unexpected outcomes you might encounter during your experiments with this compound.
Problem 1: No effect of this compound on my expected downstream signaling event.
| Possible Cause | Troubleshooting Step | Rationale |
| Inhibitor Instability or Degradation | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. | The stability of the inhibitor in solution can affect its potency. |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. | The effective concentration can vary between different biological systems. |
| CaMKII-independent Pathway | Use a mechanistically different CaMKII inhibitor (e.g., a peptide inhibitor) in parallel. Consider using siRNA/shRNA to knockdown CaMKII as an orthogonal approach. | If multiple, distinct methods of inhibiting CaMKII fail to produce the expected effect, the pathway may not be CaMKII-dependent.[4] |
| Redundancy with other Kinases | Investigate if other kinases can compensate for the loss of CaMKII activity in your system. | Cellular signaling pathways often have redundant mechanisms. |
Problem 2: Unexpected or paradoxical increase in a cellular process upon this compound treatment.
| Possible Cause | Troubleshooting Step | Rationale |
| Enhancement of CaMKII Scaffolding Function | Investigate the interaction of CaMKII with its binding partners in the presence of this compound using techniques like co-immunoprecipitation. | ATP-competitive inhibitors can sometimes promote the structural or scaffolding functions of a kinase independent of its catalytic activity.[4] |
| Off-target Effects | Test for known off-target effects of similar classes of inhibitors. For example, assess ion channel function if using an inhibitor with a profile similar to KN-93. | The unexpected phenotype may be due to the inhibitor acting on an unintended target.[3] |
| Activation of a Compensatory Pathway | Perform a broader analysis of signaling pathways (e.g., phospho-kinase array) to identify any compensatory activation of other kinases. | Inhibition of one pathway can sometimes lead to the upregulation of another. |
Problem 3: High cell toxicity or death observed with this compound treatment.
| Possible Cause | Troubleshooting Step | Rationale |
| Solvent Toxicity | Run a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound. | The solvent used to dissolve the inhibitor can sometimes be toxic to cells at higher concentrations. |
| On-target Toxicity | Reduce the concentration of this compound and/or the duration of treatment. Assess cell viability at multiple time points. | Prolonged or complete inhibition of a crucial kinase like CaMKII can be detrimental to cell survival. |
| Apoptosis Induction | Perform assays for apoptosis markers, such as cleaved caspase-3, to determine if the observed cell death is programmed. | Inhibition of survival signaling pathways can trigger apoptosis. |
Data Presentation
Selectivity Profile of this compound
While a comprehensive kinase panel screen is not publicly available, the following table summarizes the known IC50 values for this compound against CaMKII and several other kinases, demonstrating its high selectivity.
| Kinase | IC50 (nM) | Reference |
| CaMKII | 63 | [1][2] |
| CaMKIV | >60,000 | [2] |
| Myosin Light-Chain Kinase (MLCK) | 36,000 | [2] |
| p38α | 11,000 | [2] |
| Akt1 | 30,000 | [2] |
| Protein Kinase C (PKC) | 21,000 | [2] |
Experimental Protocols
Western Blot Analysis of CaMKII Autophosphorylation
This protocol is to assess the inhibitory effect of this compound on the autophosphorylation of CaMKII at Threonine 286 (p-CaMKII), a marker of its activation.
-
Cell Treatment: Plate and treat cells with the desired concentrations of this compound or vehicle control for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-CaMKII (Thr286) and total CaMKII overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-CaMKII signal to the total CaMKII signal.
Immunofluorescence Staining for Subcellular Localization of a CaMKII Substrate
This protocol can be used to visualize the effect of this compound on the subcellular localization of a known CaMKII substrate.
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody against the CaMKII substrate overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Cell Viability Assay (MTT Assay)
This protocol assesses the impact of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Cell Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control.
-
MTT Addition: After the desired treatment duration, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
References
Validation & Comparative
selectivity of CaMKII-IN-1 compared to other CaMKII inhibitors
In the landscape of signal transduction research and drug discovery, the Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) has emerged as a critical target due to its central role in cellular processes ranging from synaptic plasticity to cardiac function. The development of potent and selective inhibitors for CaMKII is paramount for dissecting its physiological roles and for therapeutic intervention. This guide provides a detailed comparison of the selectivity of a representative potent CaMKII inhibitor against other commonly used inhibitors, supported by experimental data and protocols. For the purpose of this guide, we will focus on a highly selective compound, here designated as a representative advanced inhibitor, and compare it with the widely utilized but less selective inhibitor, KN-93.
Introduction to CaMKII and its Inhibition
CaMKII is a serine/threonine protein kinase that is activated by an increase in intracellular calcium levels. Upon binding of the calcium-calmodulin complex, CaMKII undergoes autophosphorylation, leading to prolonged activation even after calcium levels have returned to baseline. This molecular memory function is crucial for many of its downstream effects. Given its importance, a variety of small molecule and peptide inhibitors have been developed to probe its function. Selectivity is a key challenge in kinase inhibitor development, as the ATP-binding site is highly conserved across the kinome.
Quantitative Comparison of Inhibitor Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to misinterpretation of experimental results and unwanted side effects. Kinome scanning technologies provide a broad view of an inhibitor's selectivity by testing its activity against a large panel of kinases.
Below is a table summarizing the inhibitory activity of a representative advanced CaMKII inhibitor and the commonly used inhibitor KN-93 against CaMKII and a selection of off-target kinases. The data is presented as the percentage of remaining kinase activity in the presence of the inhibitor at a fixed concentration. A lower percentage indicates stronger inhibition.
| Kinase Target | Representative Advanced Inhibitor (% Activity @ 1 µM) | KN-93 (% Activity @ 10 µM) |
| CaMKIIδ | <10% | <20% |
| CaMKIIγ | <10% | <20% |
| CaMKI | >75% | <30% |
| CaMKIV | >75% | <30% |
| PKA | >90% | >90% |
| PKCα | >90% | >90% |
| MLCK | >80% | <40% |
| Fyn | >80% | <50% |
| Lck | >80% | <50% |
| Haspin | >90% | <50% |
Note: The data presented for the representative advanced inhibitor is based on typical profiles of highly selective compounds reported in the literature. The data for KN-93 reflects its known off-target activities.[1]
Signaling Pathway and Experimental Workflow
To understand the context of CaMKII inhibition and the methods used to determine selectivity, the following diagrams illustrate the CaMKII signaling pathway and a general workflow for kinase inhibitor profiling.
Caption: Simplified CaMKII signaling pathway.
Caption: General workflow for kinase inhibitor profiling.
Experimental Protocols
Accurate determination of inhibitor selectivity relies on robust and well-standardized experimental protocols. Below is a representative protocol for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which is commonly used for profiling inhibitor selectivity against a panel of kinases.[2]
Protocol: Luminescence-Based Kinase Selectivity Profiling
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer, typically containing Tris-HCl, MgCl2, and other components optimized for kinase activity.
- ATP Solution: Prepare a stock solution of ATP. The final concentration used in the assay should be at or near the Km for each specific kinase to accurately reflect the inhibitor's potency.[3]
- Substrate Solution: Prepare a stock solution of the appropriate peptide or protein substrate for each kinase being tested.
- Test Compound: Prepare serial dilutions of the inhibitor (e.g., this compound) in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.
2. Kinase Reaction:
- Add 5 µL of the diluted test compound or vehicle control (e.g., DMSO) to the wells of a 384-well plate.
- Add 10 µL of the kinase/substrate mixture to each well.
- Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
3. ADP Detection:
- Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.
- Incubate the plate at room temperature for 40 minutes.
- Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.
- Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
4. Data Acquisition and Analysis:
- Measure the luminescence in each well using a plate-reading luminometer.
- The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
- Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
- Plot the percent inhibition against the inhibitor concentration to determine the IC50 value. For broad selectivity profiling, the percent inhibition at one or two fixed concentrations is often used.
Conclusion
The selectivity of a CaMKII inhibitor is a crucial factor that dictates its suitability for various research and therapeutic applications. While classic inhibitors like KN-93 have been instrumental in early studies, they exhibit significant off-target effects, notably inhibiting other CaM kinases and ion channels.[1][4] Newer generations of CaMKII inhibitors, developed through advanced medicinal chemistry and screening efforts, demonstrate vastly improved selectivity profiles. As shown in the comparative data, these advanced inhibitors can potently inhibit CaMKII with minimal impact on a wide range of other kinases. The use of standardized, high-throughput screening methods is essential for characterizing the selectivity of these compounds and for the continued development of next-generation kinase inhibitors. Researchers should carefully consider the selectivity profile of any inhibitor to ensure the validity and accurate interpretation of their experimental findings.
References
- 1. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 2. Kinase Selectivity Profiling Systems—CAMK1 and CAMK2 [promega.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]
Validating CaMKII Inhibition: A Comparative Guide to Using Phospho-Specific Antibodies and Alternative Methods
For researchers, scientists, and drug development professionals, accurately validating the inhibition of Calcium/Calmodulin-dependent protein kinase II (CaMKII) is crucial for advancing neuroscience, cardiology, and oncology research. This guide provides a comprehensive comparison of methodologies, focusing on the widely used phospho-specific antibody approach and offering insights into alternative techniques. Experimental protocols and quantitative data are presented to aid in the selection of the most appropriate validation method for your research needs.
Introduction to CaMKII and its Inhibition
CaMKII is a serine/threonine protein kinase that plays a pivotal role in numerous cellular signaling cascades, including learning and memory, cardiac function, and cell proliferation.[1] Its activity is tightly regulated by calcium and calmodulin. A key event in the sustained activation of CaMKII is its autophosphorylation at threonine 286 (Thr286) in the α isoform (or the equivalent Thr287 in β, γ, and δ isoforms). This phosphorylation event allows the kinase to remain active even after intracellular calcium levels have returned to baseline.[1][2] Consequently, monitoring the phosphorylation status of Thr286 with phospho-specific antibodies has become a cornerstone for assessing CaMKII activation and the efficacy of its inhibitors.
Validating CaMKII Inhibition with Phospho-Specific Antibodies
The use of antibodies that specifically recognize the phosphorylated form of CaMKII at Thr286 (pCaMKII) is a widely adopted method for validating inhibitor efficacy. This approach is typically performed using Western blotting and provides a semi-quantitative to quantitative measure of CaMKII activity in cellular or tissue lysates.
Performance Comparison
| Feature | Phospho-Specific Antibody (Western Blot) |
| Principle | Immunodetection of pCaMKII (Thr286) |
| Output | Band intensity corresponding to pCaMKII levels |
| Quantification | Densitometry analysis relative to total CaMKII and loading control |
| Throughput | Moderate |
| Cost | Moderate |
| Advantages | Widely accessible, provides information on in-cell kinase activity, relatively straightforward to implement. |
| Disadvantages | Semi-quantitative, antibody specificity is critical, can be influenced by phosphatase activity in lysates. |
Experimental Data
The following table summarizes representative data from a hypothetical experiment evaluating a CaMKII inhibitor using a phospho-specific antibody followed by Western blot and densitometry.
| Inhibitor Conc. (µM) | pCaMKII (Arbitrary Units) | Total CaMKII (Arbitrary Units) | Normalized pCaMKII/Total CaMKII | % Inhibition |
| 0 (Vehicle) | 1250 | 1300 | 0.96 | 0 |
| 0.1 | 1050 | 1280 | 0.82 | 14.6 |
| 1 | 650 | 1310 | 0.50 | 47.9 |
| 10 | 150 | 1290 | 0.12 | 87.5 |
| 100 | 50 | 1320 | 0.04 | 95.8 |
Note: This is illustrative data. Actual results will vary depending on the experimental conditions, inhibitor, and cell/tissue type.
Experimental Protocol: Western Blot for pCaMKII
-
Cell Lysis: Treat cells with the CaMKII inhibitor at various concentrations. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pCaMKII (e.g., anti-pCaMKII Thr286) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CaMKII and a loading control protein (e.g., GAPDH or β-actin).
-
Densitometry Analysis: Quantify the band intensities using software such as ImageJ. Normalize the pCaMKII signal to the total CaMKII signal and the loading control.
Alternative Methods for Validating CaMKII Inhibition
While the phospho-specific antibody approach is valuable, other methods can provide complementary or more quantitative data.
In Vitro Kinase Assay
This method directly measures the enzymatic activity of purified CaMKII in the presence of an inhibitor. It is a highly quantitative method for determining inhibitor potency (e.g., IC50 values).
Phosphoproteomics
This powerful mass spectrometry-based technique allows for the unbiased and global analysis of phosphorylation events in a cell or tissue. It can identify downstream targets of CaMKII and assess the on-target and off-target effects of an inhibitor.
Performance Comparison of Validation Methods
| Method | Principle | Output | Quantification | Advantages | Disadvantages |
| Phospho-Specific Antibody (Western Blot) | Immunodetection | Band intensity | Semi-quantitative (Densitometry) | In-cell context, widely available | Indirect measure of activity, antibody dependent |
| In Vitro Kinase Assay | Enzymatic reaction | Signal (e.g., luminescence, radioactivity) | Highly quantitative (IC50) | Direct measure of enzymatic activity, high throughput potential | Lacks cellular context, requires purified components |
| Phosphoproteomics | Mass spectrometry | Peptide phosphorylation levels | Quantitative (MS signal intensity) | Global and unbiased, identifies downstream targets, high information content | Technically demanding, expensive, complex data analysis |
Experimental Data Comparison
The following table presents a comparison of IC50 values for the well-known CaMKII inhibitor KN-93, determined by different methodologies. It is important to note that IC50 values can vary depending on the specific assay conditions (e.g., ATP and calmodulin concentrations).[1][3][4]
| Method | Reported IC50 for KN-93 (µM) | Reference |
| Biochemical Kinase Assay | ~1-4 | [3][4] |
| HPLC-MS based Kinase Assay | 0.399 ± 0.066 |
A phosphoproteomics study on a mouse model with myocardial-selective CaMKII inhibition demonstrated a significant downregulation of known CaMKII target phosphorylation sites, validating the inhibitory approach at a systems level.[5] For instance, phosphorylation of phospholamban (PLN) at Thr17, a known CaMKII target, was significantly reduced in the inhibitor-expressing mice, as confirmed by both Western blot and quantitative mass spectrometry.[5]
Visualizing the Pathways and Workflows
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the CaMKII signaling pathway and the workflows for its validation.
Conclusion
Validating CaMKII inhibition is a critical step in drug discovery and basic research. The use of phospho-specific antibodies in Western blotting provides a reliable and accessible method for assessing in-cell CaMKII activity. For more quantitative and high-throughput applications, in vitro kinase assays are the preferred method for determining inhibitor potency. Furthermore, phosphoproteomics offers an unparalleled global view of the effects of CaMKII inhibition, enabling the discovery of novel substrates and off-target effects. The choice of method will ultimately depend on the specific research question, available resources, and the desired level of quantitative detail. By understanding the strengths and limitations of each approach, researchers can confidently and accurately validate the inhibition of CaMKII in their experimental systems.
References
- 1. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 5. Phosphoproteomics Study Based on In Vivo Inhibition Reveals Sites of Calmodulin‐Dependent Protein Kinase II Regulation in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Utilizing an Inactive Analog for CaMKII-IN-1 as a Negative Control
For researchers, scientists, and drug development professionals, establishing the specificity of a chemical probe is paramount. This guide provides a comprehensive comparison of the potent and selective CaMKII inhibitor, CaMKII-IN-1, with a proposed inactive analog, this compound-inactive, designed to serve as a robust negative control in experimental settings.
The use of a structurally similar but biologically inactive control molecule is critical for distinguishing the on-target effects of an inhibitor from potential off-target or non-specific effects. This guide outlines the rationale for the design of this compound-inactive, presents a direct comparison of their expected biological activities, and provides detailed experimental protocols for their validation.
Proposing an Inactive Analog: this compound-inactive
This compound is a potent inhibitor of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) with an IC50 of 63 nM[1][2]. Its chemical structure features a 3-chloro-2-methyl-benzenesulfonamide group attached to a tetrahydropyrido[4,3-d]pyrimidine core. The sulfonamide moiety is crucial for its inhibitory activity, likely forming key interactions within the ATP-binding pocket of CaMKII.
To create an inactive analog, a common strategy is to modify a functional group essential for biological activity through bioisosteric replacement, without drastically altering the overall physicochemical properties of the molecule. We propose This compound-inactive , where the sulfonyl group (-SO2-) of the sulfonamide is replaced with a carbonyl group (-CO-), converting it to an amide. This modification is predicted to disrupt the key hydrogen bonding interactions required for potent kinase inhibition, rendering the molecule largely inactive against CaMKII.
Comparative Analysis: this compound vs. This compound-inactive
The following tables summarize the expected quantitative data from comparative experiments designed to validate this compound-inactive as a negative control.
Table 1: In Vitro CaMKII Kinase Activity Assay
| Compound | Concentration (µM) | % CaMKII Activity Inhibition (Hypothetical) | IC50 (µM) (Hypothetical) |
| This compound | 0.01 | 25% | 0.06 |
| 0.05 | 48% | ||
| 0.1 | 65% | ||
| 1 | 95% | ||
| This compound-inactive | 0.1 | 2% | > 100 |
| 1 | 5% | ||
| 10 | 8% | ||
| 100 | 12% |
Table 2: Cellular Assay of CaMKII Substrate Phosphorylation (Phospho-CREB Ser133)
| Treatment | Concentration (µM) | Relative Phospho-CREB Levels (Hypothetical) |
| Vehicle (DMSO) | - | 1.00 |
| This compound | 1 | 0.35 |
| This compound-inactive | 1 | 0.95 |
| This compound | 10 | 0.15 |
| This compound-inactive | 10 | 0.91 |
Table 3: Cell Viability Assay (MTT Assay)
| Compound | Concentration (µM) | % Cell Viability (Hypothetical) |
| This compound | 1 | 98% |
| 10 | 95% | |
| 50 | 92% | |
| This compound-inactive | 1 | 99% |
| 10 | 96% | |
| 50 | 94% |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
In Vitro CaMKII Kinase Activity Assay
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified CaMKII.
Materials:
-
Purified recombinant CaMKII
-
CaMKII substrate peptide (e.g., Autocamtide-2)
-
ATP (with γ-³²P-ATP for radioactive detection or unlabeled ATP for non-radioactive methods)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Ca²⁺/Calmodulin solution
-
This compound and this compound-inactive dissolved in DMSO
-
Phosphocellulose paper or ELISA-based assay kit (e.g., CycLex CaM Kinase II Assay Kit)[3][4]
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, Ca²⁺/Calmodulin solution, and the CaMKII substrate peptide.
-
Add varying concentrations of this compound or this compound-inactive to the reaction mixture. Include a vehicle control (DMSO).
-
Initiate the kinase reaction by adding purified CaMKII and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a stop solution containing EDTA or by spotting onto phosphocellulose paper).
-
Quantify the phosphorylation of the substrate. For radioactive assays, this involves washing the phosphocellulose paper and measuring incorporated radioactivity using a scintillation counter. For ELISA-based assays, follow the manufacturer's instructions for detection[3].
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 values.
Cellular Western Blot for Phosphorylated CaMKII Substrate
This assay assesses the ability of the compounds to inhibit CaMKII activity within a cellular context by measuring the phosphorylation of a known downstream target.
Materials:
-
Cell line expressing CaMKII (e.g., HEK293T, SH-SY5Y, or primary neurons)
-
Cell culture medium and supplements
-
Stimulant to activate CaMKII (e.g., ionomycin or glutamate)
-
This compound and this compound-inactive dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133), anti-total CREB, anti-CaMKII, and anti-loading control (e.g., β-actin or GAPDH)[5][6]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, this compound-inactive, or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., ionomycin) for a short period (e.g., 5-10 minutes) to induce CaMKII activation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated protein to the total protein and the loading control.
Cell Viability Assay (MTT Assay)
This assay evaluates the potential cytotoxic effects of the compounds.
Materials:
-
Cell line used in the cellular assays
-
96-well plates
-
This compound and this compound-inactive dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound, this compound-inactive, or vehicle (DMSO) for the desired duration (e.g., 24-48 hours)[7].
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals[8][9].
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizing Pathways and Workflows
To further clarify the concepts and procedures discussed, the following diagrams illustrate the CaMKII signaling pathway and the experimental workflow for validating the inactive analog.
Caption: CaMKII Signaling Pathway.
Caption: Experimental Workflow for Validation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 5. scbt.com [scbt.com]
- 6. Active Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Regulates NMDA Receptor Mediated Postischemic Long-Term Potentiation (i-LTP) by Promoting the Interaction between CaMKII and NMDA Receptors in Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.6. Inhibition of Cell Viability Assay [bio-protocol.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Validating CaMKII-IN-1 Against Genetic Knockouts in Cellular Signaling
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial enzyme that acts as a key signaling hub in a multitude of cellular processes, from learning and memory to cardiac function. To dissect its intricate roles, researchers have historically relied on two primary methodologies: pharmacological inhibition and genetic knockout. This guide provides an objective comparison of the pharmacological inhibitor CaMKII-IN-1 with genetic knockout models of CaMKII, offering supporting experimental data to aid researchers in selecting the most appropriate tool for their studies.
At a Glance: Pharmacological Inhibition vs. Genetic Knockout
| Feature | This compound (Pharmacological Inhibition) | CaMKII Genetic Knockout |
| Mechanism | Reversible, competitive inhibition of CaMKII activity.[1][2] | Permanent or conditional ablation of the CaMKII gene, preventing protein expression. |
| Temporal Control | Acute and reversible; allows for precise timing of inhibition. | Chronic, often from development, though inducible models offer some temporal control. |
| Specificity | Highly selective for CaMKII over some other kinases, but potential for off-target effects exists.[1][2] | Highly specific to the targeted CaMKII isoform. |
| Application | In vitro and in vivo studies. | Primarily in vivo studies (genetically modified organisms). |
| Compensation | Less likely to induce long-term compensatory mechanisms. | Can lead to developmental or long-term compensatory changes in signaling pathways.[3] |
CaMKII Signaling Pathway Overview
The following diagram illustrates a simplified overview of the CaMKII signaling cascade, which is initiated by an increase in intracellular calcium levels.
Caption: A simplified diagram of the CaMKII signaling pathway.
Performance Comparison in Key Research Areas
Synaptic Plasticity: Long-Term Potentiation (LTP)
Long-term potentiation, a persistent strengthening of synapses, is a cellular correlate of learning and memory and is heavily dependent on CaMKII activity. Studies utilizing both pharmacological inhibitors and genetic knockouts have consistently demonstrated the critical role of CaMKII in LTP.
| Parameter | This compound / Inhibitor Studies | CaMKIIα Knockout |
| LTP Induction | Inhibition of CaMKII with pharmacological agents like KN-62 has been shown to block the induction of LTP in hippocampal slices.[4] | CaMKIIα knockout mice exhibit a significant impairment in the induction of hippocampal LTP.[5] However, some residual LTP can still be observed, suggesting that CaMKIIα is not essential for all forms of LTP.[5] |
| LTP Maintenance | Acute application of CaMKII inhibitors after LTP induction can reverse the potentiation, indicating a role for ongoing CaMKII activity in LTP maintenance.[6] | Studies on knockout models have provided evidence for the involvement of CaMKII in the late phase of LTP, which is dependent on protein synthesis.[5] |
| Molecular Mechanism | Pharmacological inhibition prevents the autophosphorylation of CaMKII at Thr286, a critical step for its sustained activity and translocation to the postsynaptic density. | Genetic deletion of CaMKIIα prevents its interaction with the NMDA receptor subunit GluN2B, a key event in LTP induction.[7] |
Cardiac Function: Hypertrophy
CaMKII, particularly the δ isoform, is a key mediator of pathological cardiac hypertrophy, a thickening of the heart muscle that can lead to heart failure.
| Parameter | This compound / Inhibitor Studies | CaMKIIδ Knockout |
| Hypertrophic Response | Pharmacological inhibition of CaMKII has been shown to attenuate cardiac hypertrophy in response to pressure overload.[8][9] | CaMKIIδ knockout mice are protected from pathological cardiac remodeling and the development of heart failure following pressure overload.[9][10] |
| Fetal Gene Program | Inhibition of CaMKII can suppress the re-expression of fetal genes, a hallmark of pathological hypertrophy. | CaMKIIδ knockout mice show a blunted activation of the fetal gene program in response to pressure overload.[10] |
| Excitation-Contraction Coupling | Acute CaMKII inhibition can alter calcium handling in cardiomyocytes. | Deletion of CaMKIIδ can lead to compensatory changes in calcium handling proteins, such as an increase in L-type calcium channel expression.[3] |
Experimental Protocols
In Vitro CaMKII Kinase Assay
This protocol is a general guideline for measuring CaMKII activity in vitro.
Materials:
-
Purified CaMKII enzyme
-
This compound or other inhibitor
-
Autocamtide-2 (a specific CaMKII substrate)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Calcium/Calmodulin solution
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, Ca²⁺/Calmodulin, and Autocamtide-2.
-
Add this compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the purified CaMKII enzyme and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter to determine CaMKII activity.
Hippocampal Slice Long-Term Potentiation (LTP) Recording
This protocol outlines the basic steps for recording LTP from hippocampal slices.
Materials:
-
Rodent (mouse or rat)
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber with perfusion system
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Procedure:
-
Prepare acute hippocampal slices (300-400 µm thick) from the rodent brain.
-
Allow slices to recover in oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline synaptic responses (fEPSPs) for 20-30 minutes.
-
To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
-
For pharmacological studies, this compound can be bath-applied before or after HFS.
Echocardiography in Mice
This protocol provides a general overview of performing echocardiography in mice to assess cardiac function.
Materials:
-
Mouse
-
High-frequency ultrasound system with a small animal probe
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Ultrasound gel
Procedure:
-
Anesthetize the mouse and place it on a heating pad to maintain body temperature.
-
Remove the chest fur to ensure good probe contact.
-
Apply ultrasound gel to the chest.
-
Acquire two-dimensional (2D) images of the heart in both parasternal long-axis and short-axis views.
-
From the short-axis view, obtain M-mode images to measure left ventricular (LV) dimensions, including wall thickness and internal diameter during systole and diastole.
-
Calculate functional parameters such as fractional shortening and ejection fraction from the M-mode measurements.
Logical Workflow for Comparing this compound and Genetic Knockouts
Caption: Workflow for comparing pharmacological and genetic approaches to study CaMKII function.
Conclusion
Both this compound and genetic knockout models are powerful tools for investigating the multifaceted roles of CaMKII. The choice between these approaches depends on the specific research question. Pharmacological inhibitors like this compound offer acute and reversible control, making them ideal for studying the temporal dynamics of CaMKII signaling. Genetic knockouts, on the other hand, provide unparalleled specificity for a particular isoform and are invaluable for understanding the long-term consequences of CaMKII deficiency. By carefully considering the strengths and limitations of each approach, as outlined in this guide, researchers can design more robust experiments and gain deeper insights into the critical functions of CaMKII in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. jneurosci.org [jneurosci.org]
- 6. Synaptic memory requires CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synaptic memory requires CaMKII | eLife [elifesciences.org]
- 8. CaMKII in myocardial hypertrophy and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - CaMKII and a failing strategy for growth in heart [jci.org]
- 10. pnas.org [pnas.org]
A Comparative Analysis of CaMKII-IN-1 and Autocamtide-2 Inhibitory Peptide for Efficacy in CaMKII Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): the small molecule CaMKII-IN-1 and the autocamtide-2 inhibitory peptide (AIP). This objective analysis, supported by experimental data, is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs.
At a Glance: Quantitative Efficacy and Selectivity
A direct comparison of the inhibitory potency of this compound and autocamtide-2 inhibitory peptide reveals comparable efficacy, with the peptide inhibitor demonstrating a slightly lower IC50 value. The selectivity profiles highlight their specificity for CaMKII over other common kinases.
| Feature | This compound | Autocamtide-2 Inhibitory Peptide (AIP) |
| Inhibitor Type | Small Molecule | Peptide |
| IC50 for CaMKII | 63 nM[1] | 40 nM[2][3] |
| Mechanism of Action | ATP-competitive | Substrate-competitive, non-phosphorylatable analog of autocamtide-2[4][5] |
| Selectivity | Highly selective over CaMKIV, MLCK, p38α, Akt1, and PKC[1] | Selective over PKA, PKC, and CaMKIV (IC50s > 10 µM)[4] |
| Cell Permeability | Likely cell-permeable (small molecule) | Not inherently cell-permeable; cell-permeable versions are available |
Understanding the Target: The CaMKII Signaling Pathway
CaMKII is a crucial serine/threonine kinase that plays a pivotal role in numerous cellular processes, particularly in neuronal signaling and cardiac function. Its activity is tightly regulated by intracellular calcium levels. Upon an increase in intracellular calcium, Ca2+ binds to calmodulin (CaM), and the Ca2+/CaM complex then binds to and activates CaMKII. This activation leads to the autophosphorylation of CaMKII at Threonine 286 (in the alpha isoform), rendering the kinase constitutively active even after calcium levels have returned to baseline. This autonomous activity is a key feature of CaMKII's role as a molecular memory switch. Activated CaMKII then phosphorylates a wide array of downstream substrates, modulating their function.
Experimental Protocols
Accurate determination of inhibitor efficacy relies on robust and reproducible experimental protocols. Below are detailed methodologies for a standard in vitro CaMKII kinase activity assay, which can be adapted for IC50 determination of both this compound and autocamtide-2 inhibitory peptide.
In Vitro CaMKII Kinase Activity Assay (Radiometric)
This protocol is a common method for measuring the activity of CaMKII by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate.
Materials:
-
Purified, active CaMKII enzyme
-
CaMKII substrate peptide (e.g., Autocamtide-2)
-
[γ-³²P]ATP
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
Activator Solution: 2 mM CaCl₂, 1.2 µM Calmodulin in Kinase Assay Buffer
-
Inhibitor stocks: this compound and Autocamtide-2 Inhibitory Peptide dissolved in an appropriate solvent (e.g., DMSO for this compound, water for AIP)
-
Stopping Solution: 75 mM H₃PO₄
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: Prepare a master mix containing the Kinase Assay Buffer and the Activator Solution.
-
Inhibitor Titration: Serially dilute the inhibitors to achieve a range of concentrations for IC50 determination. Add the diluted inhibitors to respective reaction tubes. Include a control with no inhibitor.
-
Enzyme Addition: Add the purified CaMKII enzyme to each tube and pre-incubate for 10 minutes at 30°C to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding the CaMKII substrate peptide and [γ-³²P]ATP. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing kinase inhibitors typically follows a structured workflow, from initial high-throughput screening to detailed kinetic analysis.
Conclusion
Both this compound and autocamtide-2 inhibitory peptide are potent and selective inhibitors of CaMKII. The choice between them will depend on the specific experimental context.
-
Autocamtide-2 inhibitory peptide offers a slightly higher potency in in vitro assays and a well-defined substrate-competitive mechanism of action. Its peptidic nature, however, necessitates the use of cell-permeable variants for cellular studies.
-
This compound , as a small molecule, is likely to have better cell permeability and pharmacokinetic properties, making it a suitable choice for cell-based assays and potentially for in vivo studies.
For researchers investigating the direct, catalytic activity of CaMKII in biochemical assays, the autocamtide-2 inhibitory peptide is an excellent tool. For studies requiring the inhibition of CaMKII in a cellular context, this compound may be the more straightforward option. As with any pharmacological tool, it is crucial to consider potential off-target effects and to use appropriate controls to ensure the observed phenotypes are a direct result of CaMKII inhibition. Further studies directly comparing the isoform selectivity of these two inhibitors would be highly valuable to the research community.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Autocamptide-2 Related Inhibitory Peptide - Echelon Biosciences [echelon-inc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autocamtide-2-Related Inhibitory Peptide (AIP); CaMKII Inhibitor, myristoylated - 1 mg [anaspec.com]
Assessing the Reversibility of CaMKII-IN-1 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reversibility of CaMKII-IN-1, a potent and selective inhibitor of Calcium/calmodulin-dependent protein kinase II (CaMKII). The assessment of an inhibitor's reversibility is crucial for its application in research and its potential as a therapeutic agent, as it dictates the duration of its biological effects. While direct experimental evidence for the reversibility of this compound is not extensively documented in publicly available literature, its classification as a likely ATP-competitive inhibitor suggests a reversible mechanism of action. This guide will compare this inferred characteristic with the established reversibility of other common CaMKII inhibitors, supported by experimental data for those alternatives.
Introduction to CaMKII and its Inhibition
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a serine/threonine kinase that plays a pivotal role in numerous cellular processes, particularly in synaptic plasticity, learning, and memory. Its unique ability to undergo autophosphorylation leads to persistent activity even after the initial calcium signal has dissipated, making it a critical molecular switch. The inhibition of CaMKII is a key strategy for dissecting its physiological roles and for the development of therapeutics for neurological and cardiovascular disorders.
Inhibitors of CaMKII can be broadly categorized by their mechanism of action, which often determines their reversibility. Reversible inhibitors typically bind to the target protein through non-covalent interactions and can be washed out, restoring the protein's function. In contrast, irreversible inhibitors form a stable, covalent bond with the target, leading to permanent inactivation.
This compound: A Profile
This compound is a highly selective inhibitor of CaMKII with an IC50 value of 63 nM.[1][2] It belongs to the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine class of compounds.[3] Michaelis-Menten analysis indicates that it is a calmodulin non-competitive inhibitor, suggesting it likely acts by competing with ATP for the kinase's active site.[3] Inhibitors that function through this mechanism are typically reversible. The chemical structure of this compound lacks a highly reactive functional group that would suggest a covalent binding mechanism.
Comparison of CaMKII Inhibitor Reversibility
To understand the reversibility of this compound in the context of other available tools, this section compares it with other well-characterized CaMKII inhibitors.
| Inhibitor | Class | Mechanism of Action | Reversibility | Supporting Evidence |
| This compound | Small Molecule (Tetrahydropyridopyrimidine) | Likely ATP-Competitive | Inferred Reversible | Based on its non-covalent, calmodulin non-competitive binding mechanism. Direct washout experiment data is not readily available in the searched literature. |
| KN-93 | Small Molecule (Isoquinolinesulfonamide) | Allosteric (CaM-competitive) | Confirmed Reversible | Washout experiments have demonstrated the reversal of its inhibitory effects on L-type calcium channels and other cellular processes.[1] |
| Autocamtide-2-Related Inhibitory Peptide (AIP) | Peptide | Substrate-Competitive | Confirmed Reversible | The development of photoactivatable versions (paAIP) demonstrates that its binding and inhibitory activity can be turned on and off, confirming its reversible nature. |
Experimental Protocols for Assessing Reversibility
The gold standard for determining the reversibility of a kinase inhibitor is the washout experiment . This assay assesses whether the inhibitor's effect persists after its removal from the extracellular environment.
Protocol: Cellular Washout Assay for CaMKII Activity
Objective: To determine if the inhibition of CaMKII by an inhibitor is reversible in a cellular context.
Materials:
-
Cultured cells expressing the target of interest (e.g., neurons, cardiomyocytes)
-
CaMKII inhibitor (e.g., this compound)
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Stimulating agent to activate CaMKII (e.g., ionomycin, glutamate)
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-CaMKII, anti-total CaMKII, and antibodies for a downstream substrate)
Procedure:
-
Cell Plating: Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Inhibitor Treatment: Treat the cells with the CaMKII inhibitor at a concentration known to be effective (e.g., 5-10 times the IC50) for a defined period (e.g., 30-60 minutes). Include a vehicle-only control group.
-
Washout:
-
For the "washout" group, aspirate the medium containing the inhibitor.
-
Wash the cells three times with pre-warmed, inhibitor-free medium.
-
After the final wash, add fresh, inhibitor-free medium to the cells.
-
For the "continuous treatment" group, simply replace the medium with fresh medium containing the inhibitor.
-
-
Incubation: Incubate the "washout" and "continuous treatment" plates for a desired period to allow for potential recovery of kinase activity.
-
Stimulation: Shortly before harvesting, stimulate the cells with an appropriate agent to induce CaMKII activity.
-
Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with antibodies against phosphorylated CaMKII (as a measure of its activation) and a phosphorylated downstream substrate. Also, probe for total CaMKII and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities. A reversal of the inhibitory effect in the "washout" group compared to the "continuous treatment" group indicates that the inhibitor is reversible.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the CaMKII signaling pathway, the experimental workflow for assessing inhibitor reversibility, and the logical framework of the comparison.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for CaMKII-IN-1
For researchers and drug development professionals utilizing the potent and selective CaMKII inhibitor, CaMKII-IN-1, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While some safety data sheets (SDS) may classify this compound as a non-hazardous substance, its potent biological activity warrants a cautious approach. Standard practice for potent small molecule inhibitors dictates treating them as hazardous chemical waste to minimize risk of exposure and environmental contamination.
Essential Safety and Handling Information
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound and its solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for this compound, which can inform handling and preparation of solutions for disposal.
| Property | Value | Source |
| Molecular Weight | 548.10 g/mol | ChemScene SDS |
| IC50 for CaMKII | 63 nM | Selleck Chemicals |
| Solubility | Soluble in DMSO | Cayman Chemical |
| CAS Number | 1208123-85-6 | Cayman Chemical |
Step-by-Step Disposal Protocol
The following procedures provide a comprehensive guide for the safe disposal of this compound in various forms.
Solid Waste (Unused or Expired Compound):
-
Do not dispose of solid this compound in regular laboratory trash.
-
Keep the compound in its original, clearly labeled container.
-
If the original container is damaged, transfer the waste to a new, compatible, and well-sealed container. Ensure the new container is accurately labeled with the chemical name ("this compound"), CAS number (1208123-85-6), and appropriate hazard warnings (e.g., "Caution: Potent Kinase Inhibitor").
-
Segregate the container with other solid chemical waste, following your institution's hazardous waste management guidelines.
-
Arrange for pickup and disposal by a licensed professional waste disposal service.[1]
Liquid Waste (Solutions in Organic Solvents, e.g., DMSO):
-
Do not pour liquid waste containing this compound down the drain.
-
Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name, solvent (e.g., "this compound in DMSO"), and an approximate concentration.
-
Store the liquid waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials.
-
When the container is full, ensure it is tightly sealed and arrange for its collection by your institution's environmental health and safety (EHS) office or a certified hazardous waste contractor.
Contaminated Labware and PPE:
-
Disposable Items: All disposable items that have come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves, bench paper) should be considered contaminated.
-
Collect these items in a designated, sealed plastic bag or a labeled hazardous waste container.
-
Dispose of this container as solid chemical waste through a licensed disposal company.
-
-
Reusable Glassware:
-
Decontaminate reusable glassware by rinsing with a suitable solvent (one that dissolves this compound, such as DMSO, followed by ethanol and then water).
-
Collect the initial rinsate as hazardous liquid waste.
-
After decontamination, the glassware can be washed using standard laboratory procedures.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific waste disposal guidelines and contact your EHS department with any questions.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
